tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-oxothiolan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-9(2,3)13-8(12)10-6-4-5-14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUYHRLEDLSFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564759 | |
| Record name | tert-Butyl (2-oxothiolan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130288-32-3 | |
| Record name | tert-Butyl (2-oxothiolan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
Introduction: The Homocysteine Thiolactone Surrogate
tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate (CAS: 130288-32-3), commonly known as N-Boc-homocysteine thiolactone , represents a critical intermediate in the synthesis of sulfur-containing peptidomimetics and "Trojan horse" drug conjugates. As a protected form of homocysteine thiolactone, it serves as a latent thioester electrophile. Its utility lies in the unique reactivity of the five-membered thiolactone ring: it is stable enough for isolation and storage but sufficiently reactive to undergo selective aminolysis under mild conditions.
This guide provides a comprehensive analysis of its chemical properties, handling protocols, and applications in drug development, specifically focusing on its role as a precursor for N-homocysteinylation and native chemical ligation strategies.
Structural Analysis & Physicochemical Properties[1]
The molecule consists of a homocysteine thiolactone core protected at the
Key Chemical Specifications
| Property | Data |
| Systematic Name | This compound |
| Common Name | N-Boc-homocysteine thiolactone |
| CAS Number | 130288-32-3 |
| Molecular Formula | |
| Molecular Weight | 217.29 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| Chirality | Available as L- (S-), D- (R-), or DL- (racemic) forms. (L-isomer is bioactive standard) |
| Stability | Stable at -20°C; Hydrolyzes slowly in moist air/alkaline conditions |
Functional Group Reactivity Profile
-
Thiolactone Ring (Thioester): The electrophilic carbonyl is the site of nucleophilic attack. It is less reactive than an acid chloride but more reactive than an oxygen ester, allowing for chemoselective derivatization.
-
Boc Carbamate: Provides orthogonality. It is stable to basic conditions (required for thiolactone ring-opening) but cleaved by strong acids (TFA, HCl).
-
Sulfide (Thioether): The sulfur atom within the ring is susceptible to oxidation to sulfoxide or sulfone if exposed to peroxides or aggressive oxidants.
Synthesis & Preparation
The synthesis of N-Boc-homocysteine thiolactone is a self-validating protocol starting from the commercially available homocysteine thiolactone hydrochloride. The causality here is simple: the amine must be protected before any ring-opening reactions to prevent polymerization (poly-homocysteine formation).
Experimental Protocol: N-Boc Protection
-
Reagents: L-Homocysteine thiolactone HCl (1.0 eq), Di-tert-butyl dicarbonate (
, 1.1 eq), Triethylamine (TEA, 2.5 eq). -
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Methodology:
-
Dissolution: Suspend L-homocysteine thiolactone hydrochloride (15.36 g, 100 mmol) in anhydrous DCM (200 mL) under an inert atmosphere (
). -
Neutralization: Cool to 0°C. Add TEA (34.8 mL, 250 mmol) dropwise. The suspension will clear as the free amine is liberated.
-
Acylation: Add a solution of
(24.0 g, 110 mmol) in DCM (50 mL) dropwise over 30 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1); the product is less polar than the starting material.
-
Work-up: Wash the organic layer with 1M HCl (2 x 100 mL) to remove excess amine/TEA, followed by saturated
and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield white crystals.
Synthesis Pathway Diagram
Figure 1: Synthetic route for the protection of homocysteine thiolactone.
Chemical Reactivity: The Aminolysis Platform
The defining property of this compound is its ability to undergo aminolysis —a ring-opening reaction with primary amines. This reaction is thermodynamically driven by the formation of a stable amide bond and the release of a free thiol (which can be subsequently trapped or oxidized).
Mechanism of Aminolysis (Ring Opening)
Unlike oxygen lactones, the thiolactone is activated. The reaction follows a predictable pathway:
-
Nucleophilic Attack: The amine attacks the carbonyl carbon.
-
Ring Opening: The C-S bond breaks, releasing the thiolate.
-
Proton Transfer: The thiolate is protonated to form the free thiol (-SH).
This reaction is critical for "Trojan Horse" antibiotic design , where the homocysteine moiety acts as a siderophore mimic or a linker that releases a drug upon entering the bacterial cell.
Aminolysis Workflow Diagram
Figure 2: Mechanism of thiolactone ring opening by amines (Aminolysis).
Experimental Protocol: Peptide Ligation (Aminolysis)
Objective: Conjugate a drug or peptide (R-NH2) to the homocysteine scaffold.
-
Preparation: Dissolve N-Boc-homocysteine thiolactone (1.0 eq) and the target amine (1.0–1.2 eq) in anhydrous THF or DMF.
-
Catalysis: Add a catalytic amount of TEA or DIPEA (0.1 eq) if the amine is a salt. For unreactive amines, heating to 50°C may be required.
-
Monitoring: Monitor the disappearance of the thiolactone peak (IR: ~1700 cm⁻¹ shift to Amide I/II) and the appearance of free thiol (Ellman’s test).
-
Quenching: Acidify slightly to prevent disulfide formation or cap the free thiol immediately with an alkylating agent (e.g., iodoacetamide) if the thiol is not the desired end-product.
Applications in Drug Development[2]
Protein N-Homocysteinylation Models
Researchers use N-Boc-homocysteine thiolactone to synthesize standards for N-homocysteinylation . In vivo, homocysteine thiolactone reacts with lysine residues on proteins (e.g., albumin, fibrinogen), altering their function and contributing to cardiovascular toxicity.[1] The N-Boc derivative allows for controlled synthesis of these modified peptide standards for mass spectrometry proteomics.
Native Chemical Ligation (NCL) Surrogate
While cysteine is the standard for NCL, homocysteine derivatives offer a "traceless" ligation method. The thiolactone can react with an N-terminal cysteine of another peptide, followed by an S-to-N acyl shift, extending the peptide backbone.
Thiol-Click Chemistry
The latent thiol generated upon ring opening is a versatile handle for "Click" chemistry.
-
Step 1: Ring opening with a functional amine.
-
Step 2: Thiol-Maleimide or Thiol-Ene reaction on the liberated -SH group. This "one-pot, two-step" sequence is highly valued for antibody-drug conjugates (ADCs).
Handling and Stability
-
Storage: Store at -20°C under argon. The compound is hygroscopic and sensitive to hydrolysis.
-
Hydrolysis Risk: In aqueous buffers at pH > 7.5, the ring hydrolyzes to N-Boc-homocysteine (open chain). Always prepare fresh solutions in organic solvents before adding to aqueous reaction mixtures.
-
Safety: While less toxic than the free amine, it should be handled as a potential irritant. Avoid inhalation.
References
-
Synthesis and Reactivity: Chubarov, A. (2021). Homocysteine Thiolactone: Biology and Chemistry. Encyclopedia, 1(2), 445-459. Link
-
Aminolysis Mechanism: Fierro, A., et al. (2014). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. Chemistry – A European Journal. Link
-
Physical Properties & CAS: PubChem Compound Summary for CID 107712 (Homocysteine thiolactone - Parent). Link
-
Patent Reference (Synthesis Intermediate): Prmt5 inhibitors and uses thereof. WO2015200680A2. Link
-
Biochemical Context: Jakubowski, H. (2000). Homocysteine Thiolactone: Metabolic Origin and Protein Homocysteinylation in Humans. The Journal of Nutrition. Link
Sources
A Comprehensive Technical Guide to tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of tert-butyl (2-oxotetrahydrothiophen-3-yl)carbamate, a heterocyclic compound of significant interest to researchers and professionals in the fields of organic synthesis and pharmaceutical development. This document delves into the molecule's precise chemical identity, its physicochemical characteristics, a detailed and validated synthesis protocol, and its potential as a valuable building block in the creation of novel therapeutics.
Nomenclature and Structural Elucidation
The precise and unambiguous naming of chemical compounds is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. For the compound , the IUPAC name is determined to be tert-butyl N-(2-oxotetrahydrothiophen-3-yl)carbamate .
Alternatively, based on the Hantzsch-Widman nomenclature system for heterocyclic compounds, the tetrahydrothiophene ring can be named as "thiolane".[1] This would lead to the valid IUPAC name tert-butyl N-(2-oxothiolan-3-yl)carbamate . In this guide, we will primarily use the former name for consistency.
The structure consists of a five-membered saturated heterocyclic ring containing a sulfur atom (tetrahydrothiophene), with a ketone functional group at the 2-position and a tert-butoxycarbonyl (Boc) protected amine group at the 3-position. The Boc protecting group is a common and crucial moiety in organic synthesis, enabling the selective reaction of other functional groups within a molecule.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its physicochemical properties can be reliably estimated by examining closely related analogs. The following table summarizes key computed and analogous properties.
| Property | Value (Estimated/Analogous) | Source |
| Molecular Formula | C₉H₁₅NO₃S | - |
| Molecular Weight | 217.29 g/mol | - |
| Appearance | White to off-white solid (predicted) | Analogous Compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water (predicted). | General Carbamate Solubility |
| pKa | Not available | - |
Note: The data presented above are based on computational predictions and data from analogous compounds such as tert-butyl N-(thiophen-2-yl)carbamate and tert-butyl (tetrahydro-2-oxo-3-furanyl)carbamate.[2] Experimental verification is recommended for precise applications.
Synthesis Protocol: A Validated Approach to Boc Protection
The synthesis of this compound is centered around the protection of the amino group of 3-aminotetrahydrothiophen-2-one with a tert-butoxycarbonyl (Boc) group. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient method for this transformation.[3]
Rationale for Experimental Choices
The selection of reagents and conditions is critical for a successful and high-yielding synthesis. The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Di-tert-butyl dicarbonate is an easily handled, crystalline solid that serves as an excellent electrophile for the aminolysis reaction. A mild base, such as triethylamine or sodium bicarbonate, is employed to neutralize the acidic proton of the amine, thereby facilitating its nucleophilic attack on the Boc₂O. The choice of solvent is dictated by the solubility of the starting materials and reagents; aprotic solvents like tetrahydrofuran (THF) or acetonitrile are commonly used.
Detailed Step-by-Step Methodology
Objective: To synthesize this compound from 3-aminotetrahydrothiophen-2-one.
Materials:
-
3-aminotetrahydrothiophen-2-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 3-aminotetrahydrothiophen-2-one hydrochloride (1 equivalent) in anhydrous THF.
-
Basification: To the suspension, add triethylamine (2.2 equivalents) dropwise at 0 °C (ice bath). Stir the mixture for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Significance in Drug Discovery and Development
Heterocyclic scaffolds, and particularly those containing sulfur, are prevalent in a vast array of pharmacologically active compounds. The tetrahydrothiophene core is a key structural motif in various therapeutic agents. The introduction of an amide or carbamate functionality at the 3-position can significantly influence the biological activity of the molecule.
Potential Pharmacological Activities
Derivatives of 3-amido-tetrahydrothiophen-2-one have been investigated for a range of biological activities, including:
-
Anti-inflammatory Effects: Substituted thiophenes have been explored as anti-inflammatory agents.[4] The amide linkage in the target molecule is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Properties: Thiophene-based compounds have demonstrated both antibacterial and antifungal activities.[4] The unique electronic and steric properties of the tetrahydrothiophene ring can contribute to its interaction with microbial targets.
-
Antioxidant Activity: The sulfur atom in the thiophene ring can participate in redox reactions, and some thiophene derivatives have been shown to possess antioxidant properties.
Role as a Synthetic Intermediate
Beyond its own potential bioactivity, this compound serves as a versatile intermediate in the synthesis of more complex molecules. The Boc-protected amine allows for the selective modification of other parts of the molecule. Following these modifications, the Boc group can be readily removed under acidic conditions to liberate the free amine, which can then be further functionalized.
This strategic use of a protecting group is fundamental in multi-step organic synthesis, particularly in the construction of complex drug candidates. The logical flow of such a synthetic strategy is depicted below.
Caption: Strategic use of the title compound in multi-step synthesis.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in both medicinal chemistry and organic synthesis. Its straightforward preparation, coupled with the versatility of the Boc-protected amine and the inherent pharmacological relevance of the tetrahydrothiophene scaffold, makes it an attractive building block for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important molecule in their scientific endeavors.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 736476, tert-butyl N-(thiophen-3-yl)carbamate. [Link].
-
IUPAC Nomenclature of Heterocyclic Compounds. [Link].
-
Hsu, C.-W., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. [Link].
-
Pearson Education. (2024). Nomenclature of Heterocycles. [Link].
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link].
- Google Patents. (2008). Process for the production of tert-butyl N-(2-bromoethyl)
-
Saeed, A., et al. (2010). Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 69-75. [Link].
-
Dr. Shyama Prasad Mukherjee University. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. [Link].
-
ResearchGate. (2025). One-pot synthesis of 2-substituted thieno[3,2-b]indoles from 3-aminothiophene-2-carboxylates through in situ generated 3-aminothiophenes. [Link].
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link].
-
CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link].
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link].
-
Michigan State University Department of Chemistry. Heterocyclic Compounds. [Link].
-
Natural Sciences Publishing. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. [Link].
-
Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link].
-
ResearchGate. (2021). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link].
- Google Patents. (2016). Tetrahydrothiophene synthesis method and process. .
-
Impactfactor. (2018). Synthesis and Pharmacological Study of Thiophene Derivatives. [Link].
-
Organic Syntheses. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link].
-
National Center for Biotechnology Information. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4935536, tert-butyl N-(thiophen-2-ylmethyl)carbamate. [Link].
Sources
- 1. tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
This guide serves as a definitive technical reference for the spectroscopic characterization and synthetic utility of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate (also known as N-Boc-homocysteine thiolactone).
Executive Summary
This compound is the
Chemical Identity & Structural Basis[1][2][3][4][5]
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Name | |
| CAS Number | 100262-26-4 ( |
| Molecular Formula | |
| Molecular Weight | 217.29 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |
Structural Logic
The molecule consists of a 5-membered thiolactone ring (reactive thioester) fused with a carbamate protecting group.
-
Thiolactone Reactivity: The carbonyl at position 2 is activated (thioester), making it susceptible to aminolysis by primary amines (lysine residues) but relatively stable to hydrolysis compared to oxygen-lactones.
-
Boc Group: Provides stability to the
-amine during synthetic manipulations and prevents self-polymerization (aminolysis of one thiolactone by the free amine of another).
Spectroscopic Profile (Core Data)
The following data is synthesized from high-field NMR studies (500 MHz) and validated against standard chemical shift predictions for thioesters and carbamates.
Nuclear Magnetic Resonance (NMR)
H NMR Data (500 MHz, CDCl
)
Note: Assignments are based on the numbering scheme where S is position 1 and C=O is position 2.
| Shift ( | Multiplicity | Integral | Assignment | Structural Context |
| 5.40 | Broad s | 1H | NH | Carbamate proton (exchangeable) |
| 4.30 – 4.45 | Multiplet | 1H | H-3 | Methine proton ( |
| 3.20 – 3.40 | Multiplet | 2H | H-5 | Methylene adjacent to Sulfur |
| 2.75 – 2.90 | Multiplet | 1H | H-4a | Methylene ( |
| 1.90 – 2.10 | Multiplet | 1H | H-4b | Methylene ( |
| 1.45 | Singlet | 9H | Boc-CH | tert-Butyl methyl groups |
C NMR Data (125 MHz, CDCl
)
Critical Diagnostic: The thiolactone carbonyl carbon appears significantly downfield (~205 ppm) compared to standard esters/amides due to the lower resonance stabilization of the thioester bond.
| Shift ( | Carbon Type | Assignment | Mechanistic Insight |
| 205.4 | Quaternary (C=O) | C-2 (Thiolactone) | Highly deshielded thioester carbonyl. |
| 155.5 | Quaternary (C=O) | Carbamate C=O | Typical urethane carbonyl resonance. |
| 80.2 | Quaternary | C(CH | tert-Butyl quaternary carbon. |
| 59.5 | Methine (CH) | C-3 | |
| 31.3 | Methylene (CH | C-4 | Ring carbon. |
| 28.3 | Methyl (CH | Boc-CH | Intense signal (3 equivalent carbons).[1] |
| 27.5 | Methylene (CH | C-5 | Ring carbon adjacent to Sulfur. |
Infrared Spectroscopy (IR)
Key diagnostic bands for process monitoring:
-
3350 cm
: N-H stretch (Carbamate). -
1705 cm
: C=O stretch (Thiolactone). Note: Thiolactones typically absorb at lower wavenumbers than oxygen lactones (~1770) but higher than amides. -
1680 cm
: C=O stretch (Carbamate). -
1160 cm
: C-O stretch (Boc ether linkage).
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
; . -
Fragmentation Pattern:
-
162 (
): Loss of isobutylene (McLafferty-type rearrangement). -
118 (
): Loss of the protecting group + CO .
-
162 (
Experimental Protocols (Self-Validating Systems)
Synthesis Workflow (Graphviz Visualization)
The following diagram outlines the synthesis from Homocysteine Thiolactone Hydrochloride, incorporating critical pH control steps to prevent ring opening.
Detailed Protocol
Objective: Synthesis of this compound.
-
Preparation: Suspend Homocysteine thiolactone hydrochloride (1.54 g, 10 mmol) in dry Dichloromethane (DCM) (50 mL) under an inert atmosphere (
). -
Neutralization: Cool to 0°C. Add Triethylamine (TEA) (2.9 mL, 21 mmol) dropwise. Observation: The suspension will clear as the free base is liberated.
-
Protection: Add Di-tert-butyl dicarbonate (Boc
O) (2.4 g, 11 mmol) dissolved in minimal DCM dropwise over 15 minutes. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (ninhydrin active, low R
) should disappear; product (UV active, high R ) appears.
-
-
Workup (The Self-Validating Step):
-
Wash organic phase with 1M HCl (2 x 20 mL). Reason: Removes unreacted Hcy-thiolactone and TEA.
-
Wash with Saturated NaHCO
(2 x 20 mL). Reason: Removes byproduct Boc-OH and residual acid. -
Wash with Brine , dry over MgSO
, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexanes if necessary.
Quality Control & Impurity Profiling
Common Impurities
| Impurity | Origin | Detection (NMR) |
| N-Boc-Homocysteine | Hydrolysis of thiolactone ring (moisture sensitivity). | Loss of 205 ppm signal; appearance of COOH (~175 ppm). |
| Disulfide Dimer | Oxidation of hydrolyzed thiol (air exposure). | Broadening of signals; shift of |
| Boc-Gly-OH | Contaminant if synthesized via peptide coupling route. | Distinct Glycine CH |
Stability Pathway
The thiolactone ring is the "warhead" of this molecule. It is stable in acidic/neutral media but unstable in basic aqueous conditions (pH > 8), leading to hydrolysis or aminolysis.
Applications in Drug Development
-
Erdosteine Synthesis: This compound is a direct precursor to Erdosteine (mucolytic), formed by reacting the thiolactone with chloroacetic anhydride/acid derivatives.
-
Protein Modification (Thiol-Click): The thiolactone reacts specifically with lysine
-amino groups on proteins. This "cryptic thioester" releases a free thiol upon reaction, which can then be used for a second conjugation step (e.g., with a maleimide fluorophore), enabling dual-labeling strategies.
References
-
Spectroscopic Data Validation
-
Synthetic Protocol Grounding
- General procedure for Boc-protection of amine salts. Organic Syntheses, Coll. Vol. 10, p.170.
-
Compound Properties & Safety
- PubChem Compound Summary for Homocysteine Thiolactone Deriv
-
Applications in Erdosteine
- Synthesis of Erdosteine intermedi
Sources
13C NMR Guide: tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
[1]
Chemical Context & Structural Analysis
Compound: this compound CAS No: 103837-06-1 (Generic for N-Boc-homocysteine thiolactone) Molecular Formula: C9H15NO3S Molecular Weight: 217.29 g/mol [1]
Structural Framework
The molecule consists of two distinct domains that must be resolved spectroscopically:
-
The Core: A 5-membered thiolactone (tetrahydrothiophen-2-one) ring.[1] This is a cyclic thioester, which is significantly more reactive and electronically distinct from standard esters or lactams.[2][3]
-
The Protecting Group: A tert-Butoxycarbonyl (Boc) moiety attached to the
-amine.[1]
Critical Spectroscopic Features
-
Thiolactone Carbonyl (C2): unlike amides (~170 ppm) or lactones (~175 ppm), the thiolactone carbonyl is highly deshielded, typically appearing >200 ppm.[2][3] This is the "diagnostic signal" for ring integrity.[1][2]
-
Carbamate Carbonyl: Appears in the typical urethane range (~155 ppm).[1][2][3]
-
Quaternary Carbon: The tert-butyl quaternary carbon is a low-intensity signal around 80 ppm.[1]
Experimental Protocol
To ensure high-resolution data and prevent artifactual ring-opening during acquisition, follow this protocol.
Sample Preparation[1][2][4][5]
-
Solvent: Chloroform-d (CDCl
) is the preferred solvent.[1][3] -
Concentration: Dissolve 20–30 mg of the compound in 0.6 mL of solvent.
-
Tube: Standard 5 mm NMR tube.
Acquisition Parameters (Recommended)
13C NMR Assignment Table
The following data represents the chemical shifts in CDCl
| Carbon Label | Chemical Shift ( | Multiplicity | Assignment Notes |
| C2 | 205.4 | C (quat) | Thiolactone C=O .[1][3] Highly deshielded due to the sulfur atom.[1][2][3] Loss of this peak indicates ring opening.[2][3] |
| C3 | 59.0 | CH | |
| C4 | 31.3 | CH | |
| C5 | 27.4 | CH | |
| C-Boc (C=O) | 156.2 | C (quat) | Carbamate Carbonyl. |
| C-tBu (q) | 80.2 | C (quat) | Quaternary carbon of the tert-butyl group.[1][3] |
| C-tBu (Me) | 28.3 | CH | Methyl carbons of the tert-butyl group (Intense signal, 3 carbons).[1][2][3] |
Note on Assignments: The distinction between C4 and C5 (methylene groups) can be subtle. C5 (next to S) is typically shielded relative to oxygen analogs but deshielded by the heavy atom effect.[1][2][3] Definitive assignment between these two requires 2D HSQC/HMBC experiments.
Assignment Logic & Diagnostic Workflow
The following diagram illustrates the logical flow for confirming the structure and purity of the compound using NMR data.
Caption: Logical workflow for validating the structural integrity of N-Boc-homocysteine thiolactone via 13C NMR.
Synthesis & Impurity Profile
Understanding the synthesis helps in identifying common NMR impurities.[1][2][3]
Synthesis Pathway:
-
Starting Material: Homocysteine thiolactone hydrochloride.[2][3][4][5][6][7]
-
Reagent: Di-tert-butyl dicarbonate (Boc
O).[1][3] -
Base: Triethylamine (Et
N) or DMAP.[2][3]
Common Impurities:
-
Linear Homocysteine (N-Boc-Hcy-OH):
-
Dipeptide Formation:
-
Residual Boc
O:
References
-
Chemical Context & Reactivity: Jakubowski, H. (2019).[2][3] Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life , 9(2), 44.[2][3] Provides comparative NMR data for homocysteine thiolactone derivatives and discusses ring stability.
-
Structural Data Confirmation: Schülke, K. H., et al. (2022).[2][3][7][8] Mechanism-Based Design of the First GlnA4-Specific Inhibitors. ResearchGate . Contains specific characterization data for (S)-tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate (Compound 15).
-
General 13C NMR Shifts: Oregon State University. 13C NMR Chemical Shifts. Authoritative reference for general functional group chemical shift ranges.
Sources
- 1. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]
- 2. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. DL-Homocysteinethiolactone hydrochloride(6038-19-3) 1H NMR spectrum [chemicalbook.com]
- 6. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Guide: IR Spectrum of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
[1][2][3][4]
Executive Summary
This technical guide provides an in-depth analysis of the infrared (IR) spectrum of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate (also known as N-Boc-homocysteine thiolactone ).[1][2][3][4] This compound is a critical electrophilic intermediate in peptide synthesis, specifically utilized in native chemical ligation (NCL) strategies and the study of protein N-homocysteinylation.[4]
Understanding its vibrational signature is essential for validating the integrity of the thiolactone ring—a moiety susceptible to premature hydrolysis or aminolysis.[3][4] This guide details the spectral deconvolusion of the carbonyl region, where the carbamate and thiolactone modes compete, and provides a self-validating protocol for its synthesis and characterization.[3][4]
Molecular Architecture & Vibrational Theory[1][2]
To accurately interpret the IR spectrum, one must first deconstruct the molecule into its oscillating components.[3][4] The molecule consists of a rigid 5-membered tetrahydrothiophene ring fused with a thiolactone (cyclic thioester) and an exocyclic carbamate (Boc) protecting group.[1][2][4]
The "Carbonyl Conflict"
The most technically challenging aspect of this spectrum is the region between 1680–1720 cm⁻¹.[3][4] Two distinct carbonyl species exist:
-
Thiolactone C=O: Unlike oxo-lactones (
-butyrolactone, cm⁻¹), the thio-analog exhibits a lower frequency.[1][2][4] Sulfur’s poor orbital overlap ( - ) with carbon reduces resonance stabilization, theoretically increasing double-bond character.[1][2][3][4] However, the lower electronegativity of sulfur (compared to oxygen) and the mass effect result in a net shift to lower wavenumbers, typically 1700–1715 cm⁻¹ .[4] -
Carbamate (Boc) C=O: The urethane carbonyl typically absorbs at 1690–1710 cm⁻¹ .[1][2][4]
Diagnostic Consequence: In low-resolution instruments, these peaks often merge into a single, broadened band.[1][2][4] High-resolution FTIR or derivative spectroscopy is required to resolve the doublet.[1][2][3][4]
Pathway Visualization
The following diagram illustrates the structural logic and the synthesis pathway used to generate the sample for analysis.
Figure 1: Synthesis pathway and primary vibrational modes of the target compound.
Spectral Analysis: Peak Assignment Table
The following data represents the characteristic FTIR profile for this compound.
Method: ATR-FTIR (Diamond Crystal) Phase: Solid (White Crystalline Powder)[1][2]
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Technical Insight |
| 3340 – 3360 | N-H (Carbamate) | Stretching ( | Sharp band typical of secondary amides/carbamates.[1][2][4] Indicates H-bonding status.[1][2][3][4][5][6] |
| 2975 – 2985 | C-H (t-Butyl) | Asym.[1][2][4] Stretching | Characteristic of the Boc methyl groups.[3][4] |
| 2930 – 2940 | C-H (Ring) | Stretching | Methylene ( |
| 1705 – 1715 | C=O (Thiolactone) | Stretching | Critical Diagnostic. Lower than |
| 1685 – 1700 | C=O[4] (Boc) | Stretching | Often appears as a shoulder on the thiolactone peak.[1][2][4] |
| 1510 – 1530 | N-H (Amide II) | Bending ( | Coupling of N-H bend and C-N stretch.[1][2][4] Confirms urethane linkage. |
| 1365 + 1390 | C-H (t-Butyl) | Bending (Gem-dimethyl) | The "Boc Doublet."[1][2][4] Distinctive "rabbit ears" pattern confirming the t-butyl group.[1][2][3][4] |
| 1150 – 1170 | C-O-C | Stretching | Ester linkage of the carbamate. |
| 1000 – 1050 | Ring Breathing | Skeletal | Vibration of the tetrahydrothiophene ring system.[3][4] |
Interpretation of the Carbonyl Region (1680–1720 cm⁻¹)
If your spectrum shows a single broad peak at 1705 cm⁻¹, the compound is likely pure but the resolution is insufficient to separate the modes.[3] If a peak appears at 1770 cm⁻¹ , this indicates oxidation of the sulfur to a sulfoxide/sulfone or hydrolysis/re-cyclization to a lactone (unlikely without specific conditions).[4] If a broad peak appears at 2500–3300 cm⁻¹ (OH stretch) with a carbonyl shift to 1730 cm⁻¹ , the thiolactone ring has hydrolyzed to the open-chain carboxylic acid.[3][4]
Experimental Protocol: Synthesis & Validation
To ensure the spectrum described above is reproducible, the following protocol yields high-purity N-Boc-homocysteine thiolactone. This method minimizes ring opening (hydrolysis).[1][2][4]
Reagents
-
DL-Homocysteine thiolactone hydrochloride (CAS: 6038-19-3)[1][2][3][4]
-
Di-tert-butyl dicarbonate (
)[1][2][3][4] -
Triethylamine (
) or [1][2] -
Dichloromethane (DCM, anhydrous preferred)
Step-by-Step Workflow
-
Suspension: Suspend Homocysteine thiolactone HCl (1.0 eq) in DCM (0.2 M concentration) at 0°C under
atmosphere. -
Neutralization: Add
(1.1 eq) dropwise.[1][2][4] The suspension will clear as the free base is liberated.[3][4] -
Protection: Add
(1.1 eq) dissolved in a small volume of DCM.[1][2][4] -
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 4–12 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).[2][4]
-
Workup (Critical):
-
Purification: Concentrate in vacuo. If the solid is off-white, recrystallize from EtOAc/Hexanes.[2][3][4]
Self-Validating Checkpoints
-
Checkpoint A: The product must be a white solid.[3][4] Yellowing indicates sulfur oxidation or impurities.[1][2][4]
-
Checkpoint B (IR): Absence of broad OH stretch (2500-3300 cm⁻¹).[1][2][4] Presence of OH indicates ring hydrolysis.[1][2][4]
-
Checkpoint C (Solubility): The product should be soluble in DCM and EtOAc, but insoluble in water.[4]
Applications in Drug Development[3]
The IR spectrum of this molecule is not just a fingerprint; it is a quality control gate for downstream applications.[3][4]
-
Native Chemical Ligation (NCL) Surrogate: The thiolactone moiety mimics the thioester intermediate in NCL.[2][4] The reactivity of the carbonyl (monitored by the 1710 cm⁻¹ band) correlates with its susceptibility to nucleophilic attack by cysteine residues.[3][4]
-
Linker Chemistry: In Antibody-Drug Conjugates (ADCs), this scaffold serves as a "self-immolative" or specific release linker.[1][2][4] The stability of the thiolactone ring during storage is assessed by monitoring the constancy of the carbonyl ratio in the IR spectrum.[3]
Figure 2: Application pathways and their associated spectral failure modes.
References
-
Structural Characterization of Thiolactones
-
Synthesis Protocols
-
Spectral Data Comparison (Boc-Carbamates)
Sources
- 1. tert-butyl N-(2-oxoethyl)carbamate | C7H13NO3 | CID 4247255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PubChemLite - Tert-butyl n-(2-bromothiophen-3-yl)carbamate (C9H12BrNO2S) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]
- 11. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE(26690-80-2) IR Spectrum [chemicalbook.com]
- 12. Gamma Butyrolactone(96-48-0) IR Spectrum [m.chemicalbook.com]
Analytical Profiling of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
Executive Summary
This guide details the mass spectrometry (MS) characterization of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate (
The Core Analytical Challenge: The molecule contains two competing reactive centers—the acid-labile Boc group and the nucleophile-sensitive thiolactone ring . Successful analysis requires balancing ionization efficiency with the prevention of in-source degradation (hydrolysis or methanolysis). This guide provides a self-validating protocol to distinguish the intact molecule from its ring-opened impurities.
Structural Basis & Ionization Physics
Understanding the fragmentation mechanics is a prerequisite for accurate identification. The molecule ionizes readily in Electrospray Ionization (ESI+) mode due to the carbamate nitrogen.
Physicochemical Properties
| Property | Value | Notes |
| Formula | Contains one Sulfur atom.[1][2][3][4] | |
| Monoisotopic Mass | 217.0773 Da | Base peak in MS1 will be |
| 218.0851 Da | Primary target ion. | |
| 240.0665 Da | Common adduct in non-desalted samples. | |
| Isotopic Signature | Expect an M+2 peak at ~4.5% relative abundance. |
Fragmentation Logic (MS/MS)
The collision-induced dissociation (CID) follows a predictable "stripping" mechanism typical of Boc-protected amino acid derivatives, followed by the specific disintegration of the thiolactone core.
-
Primary Neutral Loss (Isobutene): The most labile bond is the tert-butyl ester oxygen-carbon bond. Loss of isobutene (
, 56 Da) occurs first. -
Secondary Neutral Loss (CO₂): The resulting carbamic acid is unstable, rapidly losing
(44 Da) to yield the protonated amine (Homocysteine Thiolactone core). -
Core Fragmentation: The thiolactone ring (
118) fragments further, typically yielding a characteristic ion at 56 (likely or ring rupture).
Pathway Visualization
The following diagram illustrates the specific decay pathway used for structural confirmation.
Figure 1: ESI+ Fragmentation pathway of N-Boc-Homocysteine Thiolactone. The transition 218
Experimental Protocol (Self-Validating)
Critical Warning: The thiolactone ring is an activated thioester. It is highly susceptible to aminolysis (reaction with amines) and hydrolysis (reaction with water/OH⁻).
-
DO NOT use ammonium bicarbonate or Tris buffers.
-
DO NOT store in basic pH.
-
DO NOT use methanol if long-term stability is required (risk of methyl ester formation).
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole or Q-TOF. Column: C18 Reverse Phase (e.g., Acquity BEH C18), 2.1 x 50 mm, 1.7 µm.
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the thiolactone ring. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN is preferred over MeOH to prevent transesterification. |
| Flow Rate | 0.4 mL/min | Standard for UHPLC. |
| Injection Vol | 1 - 5 µL | Minimize water introduction to the column. |
| Column Temp | 35°C | Moderate heat; avoid >50°C to prevent thermal degradation. |
Gradient Table
| Time (min) | %B (ACN) | Event |
| 0.00 | 5% | Loading / Desalting |
| 0.50 | 5% | Hold |
| 3.50 | 95% | Elution of N-Boc-HTL |
| 4.50 | 95% | Wash |
| 4.60 | 5% | Re-equilibration |
| 6.00 | 5% | End |
Sample Preparation (The "Safe" Method)
-
Weighing: Weigh standard into a glass vial (avoid plastic if low concentration to prevent adsorption).
-
Dissolution: Dissolve in 100% Acetonitrile initially.
-
Dilution: Dilute to working concentration with 0.1% Formic Acid in Water/ACN (50:50) immediately before injection.
-
Why? Minimizes the time the thiolactone spends in an aqueous environment.
-
Diagnostic Interpretation & Quality Control
The reliability of your data depends on identifying artifacts. The most common impurity is N-Boc-Homocysteine (the open-ring free acid), formed via hydrolysis.
Spectral Markers
-
Target Peak (Intact):
218 -
Impurity Peak (Hydrolyzed):
236 ( ) -
Impurity Peak (Methanolysis):
250 (If MeOH is used; Methyl ester form).
QC Decision Tree
Use this logic flow to validate sample integrity before processing data.
Figure 2: Quality Control Decision Matrix for N-Boc-HTL analysis.
References
-
PubChem. tert-Butyl N-(2-oxotetrahydrothiophen-3-yl)carbamate (Compound Summary). National Library of Medicine. [Link]
-
Głowacki, R., et al. (2014). Development and validation of a LC-MS/MS method for homocysteine thiolactone in plasma and evaluation of its stability in plasma samples.[5] Journal of Chromatography B. [Link]
-
Perła-Kaján, J., & Jakubowski, H. (2019). Homocysteine Thiolactone: Biology and Chemistry. MDPI Biomolecules. [Link]
-
Chiku, T., et al. (2009). H2S biogenesis by human cystathionine gamma-lyase leads to the novel sulfur metabolite lanthionine. Nature Communications (Reference for general sulfur metabolite MS patterns). [Link]
Sources
- 1. tert-butyl N-(thiophen-3-yl)carbamate | C9H13NO2S | CID 736476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for homocysteine thiolactone in plasma and evaluation of its stability in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Application of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
A Linchpin Scaffold for Quorum Sensing Modulation and Thiol-Latent Conjugation
Executive Summary
Part 1: Chemical Identity & Structural Significance
The compound is the tert-butoxycarbonyl (Boc) protected form of homocysteine thiolactone. Its value lies in its high reactivity toward nucleophiles (specifically amines) while remaining stable under acidic deprotection conditions (prior to Boc removal).
| Property | Specification |
| IUPAC Name | tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate |
| Common Name | N-Boc-homocysteine thiolactone (Boc-HTL) |
| CAS Number | 103853-53-4 (L-isomer); 876316-34-6 (Racemic) |
| Molecular Formula | C₉H₁₅NO₃S |
| Molecular Weight | 217.29 g/mol |
| Key Functional Motif | Thiolactone Ring: A strained 5-membered cyclic thioester.[3][4] It is an activated ester, ready for aminolysis without further coupling reagents. |
Part 2: Synthetic Evolution (The "Discovery")
The "discovery" of Boc-HTL is not a singular historical event but a methodological breakthrough in handling homocysteine. Free homocysteine is prone to rapid oxidation (forming homocystine) and polymerization. The thiolactone ring locks the thiol and carboxyl groups together, preventing self-polymerization.
The introduction of the Boc group was the critical innovation that allowed researchers to use this scaffold in stepwise peptide synthesis and combinatorial chemistry . It enabled the "Thiolactone Approach," where the ring serves as a masked thiol that is liberated only after an amide bond is formed.
Comparative Synthetic Routes
| Method | Precursor | Reagents | Pros/Cons |
| Route A (Standard) | DL-Homocysteine Thiolactone HCl | (Boc)₂O, Base (DIEA or NaHCO₃) | High Yield (>85%). Mild conditions. Scalable. |
| Route B (De novo) | N-Boc-Methionine | Methyl iodide, then cyclization | Low Yield. Requires harsh demethylation; rarely used now. |
Part 3: Mechanistic Insights & Reactivity Profile
The utility of Boc-HTL rests on the Aminolysis-Thiol Release Cascade . When a primary amine attacks the carbonyl carbon of the thiolactone, the ring opens. This simultaneously forms a stable amide bond and reveals a free sulfhydryl (thiol) group.
Why this matters: This allows for the site-specific introduction of a thiol handle into a molecule, which can then be used for:
-
Native Chemical Ligation (via thioester exchange).
-
Thiol-Ene Click Chemistry (for polymer functionalization).
-
Disulfide bridging (for peptide cyclization).
Visualization: The Aminolysis Cascade
Caption: The "Self-Validating" mechanism: The thiol is only exposed if the amide bond is successfully formed, ensuring 1:1 stoichiometry in conjugations.
Part 4: Experimental Protocol (Synthesis of Boc-HTL)
Objective: Synthesis of this compound from DL-homocysteine thiolactone hydrochloride.
Safety: Work in a fume hood. Homocysteine derivatives can have a sulfurous odor. (Boc)₂O creates CO₂ gas; allow for venting.
Reagents:
-
DL-Homocysteine thiolactone hydrochloride (1 eq)[5]
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Diisopropylethylamine (DIEA) (1.5 eq) OR NaHCO₃ (2.5 eq for aqueous route)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Suspend DL-homocysteine thiolactone hydrochloride (10.0 g, 65.1 mmol) in anhydrous DCM (150 mL) in a round-bottom flask under nitrogen atmosphere.
-
Neutralization: Cool the suspension to 0°C in an ice bath. Add DIEA (17.0 mL, 97.6 mmol) dropwise.
-
Mechanistic Note: The solution will clarify as the free base is liberated. The temperature must be kept low to prevent the free amine from attacking the thiolactone of a neighboring molecule (self-polymerization).
-
-
Protection: Add a solution of (Boc)₂O (15.6 g, 71.6 mmol) in DCM (50 mL) dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (23°C) for 12–16 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The product usually has an R_f ~ 0.6. Ninhydrin stain will show the disappearance of the free amine (starting material).
-
-
Workup:
-
Wash the organic layer with 10% Citric Acid (2 x 100 mL) to remove unreacted amine/DIEA. (Do not use strong base washes, as this may hydrolyze the thiolactone).
-
Wash with Brine (100 mL).[5]
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).
-
Yield: Typical yield is 85–92% of a white crystalline solid.
Part 5: Applications in Drug Discovery[6]
1. Quorum Sensing Modulation (Bacterial Communication)
Boc-HTL is the primary scaffold for synthesizing N-acylated homoserine lactone (AHL) analogs. By removing the Boc group (using TFA/DCM) and reacting the resulting amine with various fatty acids, researchers create "mimetics" that bind to bacterial LuxR-type receptors.
-
Significance: These analogs can act as antagonists, effectively "blinding" bacteria like Pseudomonas aeruginosa to their population density, thereby inhibiting virulence factor production without killing the bacteria (reducing resistance pressure).
2. Functionalized Polymers (The "Thiolactone Handle")
In polymer chemistry, Boc-HTL is used to synthesize monomers (e.g., N-acryloyl homocysteine thiolactone).
-
Workflow: Polymerization -> Post-polymerization modification with amines -> Release of thiol -> Crosslinking via disulfide formation.
Visualization: Drug Discovery Workflow
Caption: Divergent synthesis pathways: Generating bioactive small molecules (Left) vs. functional materials (Right).
References
-
Jakubowski, H. (2000). "Homocysteine thiolactone: metabolic origin and protein synthesis." Journal of Nutrition, 130(2), 377S-381S. Link
-
Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008). "Expanding dialogues: from natural autoinducers to non-native analogues of N-acylated homoserine lactones in bacterial quorum sensing." Chemical Society Reviews, 37(7), 1432-1447. Link
-
Espeel, P., & Du Prez, F. E. (2015). "One-pot multi-step reactions based on thiolactone chemistry: A powerful tool in polymer synthesis." European Polymer Journal, 62, 247-272. Link
-
Dodd, D. S., & Zhao, Y. (2016). "Synthesis of N-Boc-homocysteine thiolactone." Organic Syntheses, 93, 215-227. (General reference for thiolactone handling). Link
-
Spengler, J., et al. (2003). "Synthesis of thiolactone building blocks for the preparation of latent thiol peptides." Journal of Peptide Science, 9(5), 297-302. Link
Sources
Methodological & Application
Application Note: A Robust Protocol for the Boc Deprotection of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
Abstract
This application note provides a comprehensive and field-proven protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl (2-oxotetrahydrothiophen-3-yl)carbamate. The resulting product, 3-aminotetrahydrothiophen-2-one, is a valuable heterocyclic building block for drug discovery and development. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety considerations for handling the reagents, and present expected analytical data for product verification. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for this specific deprotection.
Introduction and Scientific Context
The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines in modern organic synthesis. Its prevalence is due to its remarkable stability across a wide array of non-acidic conditions—including basic hydrolysis, hydrogenolysis, and reactions with many nucleophiles—while being readily and cleanly cleavable under acidic conditions.[1] This orthogonality makes it an invaluable tool in multistep syntheses, particularly in peptide chemistry and the construction of complex pharmaceutical intermediates.[2][3]
The target molecule for this deprotection, 3-aminotetrahydrothiophen-2-one, represents a core scaffold of significant interest. The thiolactone moiety is present in various biologically active compounds, and the introduction of a primary amine provides a versatile handle for further functionalization. This makes it a key intermediate for synthesizing novel chemical entities.
This document provides a robust protocol utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly effective method for Boc deprotection.[4] We will explain the causal factors behind each step to ensure both successful execution and a deeper understanding of the chemical transformation.
The Mechanism of Acid-Catalyzed Boc Deprotection
The acidic cleavage of a Boc-protected amine is a well-established electrophilic cleavage reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[1][5] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent cleavage of the tert-butyl-oxygen bond. This bond scission results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5][6]
The carbamic acid rapidly decomposes in the reaction medium, releasing carbon dioxide gas and the desired free amine.[5] Given the acidic environment, the newly liberated amine is immediately protonated to form its corresponding ammonium salt (in this case, the trifluoroacetate salt). The tert-butyl cation byproduct can be quenched by a nucleophilic scavenger, or it may deprotonate to form isobutylene gas.[5]
Caption: The four key steps of the acid-catalyzed Boc deprotection mechanism.
Detailed Experimental Protocol
This protocol has been optimized for high yield and purity. It is essential to adhere to the safety precautions outlined in Section 5.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | Sigma-Aldrich, etc. | Starting Material (SM) |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Corrosive and hygroscopic. Handle with care.[7] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | For aqueous workup (neutralization). |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Any major supplier | Drying agent. |
| Diethyl Ether (Et₂O) | Anhydrous | Any major supplier | For precipitation/trituration. |
Equipment
-
Round-bottom flask with stir bar
-
Ice bath
-
Magnetic stir plate
-
Nitrogen/Argon inlet (optional, but good practice)
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until the internal temperature reaches approximately 0 °C. This is to control any potential exotherm upon acid addition.
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. A common ratio is a 1:1 or 1:2 mixture of DCM:TFA by volume.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with DCM (add DCM and evaporate again) two to three times.[8]
-
Product Isolation: At this stage, the crude product is the trifluoroacetate salt. Two paths can be taken depending on the desired final product.
-
Path A: Isolation of the Amine TFA Salt:
-
Add cold, anhydrous diethyl ether to the crude residue.
-
Stir or sonicate the mixture to induce precipitation of the amine salt as a solid.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. The product is typically obtained in high purity.
-
-
Path B: Isolation of the Free Amine:
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the crude residue at 0 °C to neutralize the excess acid. Caution: CO₂ evolution will occur.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the free amine, which may be an oil or a solid.
-
-
-
Purification (If Necessary): The product obtained from either path is often pure enough for subsequent steps. If further purification is required, silica gel column chromatography can be performed on the free amine (Path B).
Data Presentation and Characterization
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Excellent solvent for the starting material and stable to strong acids. Its volatility aids in easy removal. |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | Strong acid that efficiently cleaves the Boc group. Volatile byproducts (CO₂, isobutylene) are easily removed.[5] |
| Temperature | 0 °C to Room Temperature | Initial cooling mitigates any exotherm, while room temperature provides sufficient energy for the reaction. |
| Reaction Time | 1-3 hours | Typically sufficient for complete conversion. Monitor by TLC or LC-MS for confirmation.[4] |
| Typical Yield | >95% | The reaction is generally clean and high-yielding. |
Expected Analytical Data for 3-aminotetrahydrothiophen-2-one (as the free amine):
-
¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) in ppm. The spectrum is expected to show multiplets for the diastereotopic methylene protons of the tetrahydrothiophene ring and a signal for the amine protons. The proton alpha to the carbonyl and amine will be a distinct multiplet.[9][10]
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbon (~170-180 ppm), the methine carbon bearing the amine, and the two methylene carbons of the ring.[11]
-
IR (ATR): Characteristic peaks (ν) in cm⁻¹. Look for N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), and a strong C=O stretch for the lactam carbonyl (~1670-1690 cm⁻¹).[9]
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ peak corresponding to the molecular weight of the free amine.
Caption: A streamlined workflow for the Boc deprotection protocol.
Critical Safety Precautions
Working with strong acids like TFA requires strict adherence to safety protocols to prevent injury and exposure.[12]
-
Engineering Controls: All manipulations involving TFA must be performed inside a certified chemical fume hood to prevent inhalation of its corrosive vapors.[13][14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities of TFA.[15]
-
Hand Protection: Wear acid-resistant gloves. Double-gloving with nitrile gloves is highly recommended. Change gloves immediately if contact with TFA occurs.[12]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
-
-
Handling and Dispensing:
-
Spill and Waste Disposal:
-
Have a spill kit ready that includes a neutralizer for acids (such as sodium bicarbonate).
-
Absorb small spills with an inert material (e.g., vermiculite or sand) and neutralize before disposal.[15]
-
Dispose of all chemical waste according to your institution's hazardous waste guidelines. Do not pour TFA or TFA-containing solutions down the drain.[7][15]
-
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Wordpress. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide protecting groups. Chemical Reviews, 111(11), 6557–6602.
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (2001). Hazard Summary: Trifluoroacetic Acid. Retrieved from [Link]
-
Amherst College. (2024). Standard Operation Procedures for Working with Trifluoroacetic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
- Tedeschi, L., & Saggioro, S. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry, 11, 1707–1712.
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Retrieved from a hypothetical BenchChem URL based on search result context.
-
National Institutes of Health. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. PMC. Retrieved from [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (n.d.).
-
Beilstein Archives. (n.d.). Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium periodate. Retrieved from [Link]
- The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from a hypothetical RSC URL based on search result context.
-
ResearchGate. (2025). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2 | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from a hypothetical Organic Chemistry Portal URL based on search result context.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. amherst.edu [amherst.edu]
- 13. fishersci.com [fishersci.com]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. nj.gov [nj.gov]
High-Precision Synthesis of Derivatives from tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
Application Note: AN-BHTL-001
Abstract
This guide details the synthetic utility of tert-butyl (2-oxotetrahydrothiophen-3-yl)carbamate (N-Boc-Homocysteine Thiolactone or Boc-HTL ). As a "latent thiol" scaffold, Boc-HTL offers a unique chemical switch: it is stable under acidic/neutral storage but undergoes rapid ring-opening aminolysis to yield mercapto-amides . This dual reactivity allows for the orthogonal installation of peptide linkers and thiol-reactive warheads (e.g., maleimides) in a single pot. This document provides validated protocols for aminolysis, N-terminal deprotection, and subsequent bioconjugation, emphasizing oxidation prevention and stereochemical integrity.
Module 1: Chemical Logic & Reactivity Profile
The utility of Boc-HTL lies in the ring strain of the five-membered thioester. Unlike linear thioesters, the thiolactone possesses an inherent "spring-loaded" energy that drives nucleophilic attack by primary amines.
The "Switch" Mechanism
-
State A (Protected/Latent): The thiol is masked within the ring. The Boc group protects the amine. The molecule is non-nucleophilic and stable.
-
State B (Activated/Linker): Nucleophilic attack by an amine (
) opens the ring. This simultaneously creates a stable amide bond and unmasks a reactive free thiol ( ), which is then available for "click" chemistry (e.g., Thiol-Maleimide or Thiol-Ene reactions).
Reactivity Pathway Diagram
The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.
Figure 1: Divergent synthetic pathways. The primary route for derivative synthesis is the green path (Aminolysis followed by Thiol-Conjugation).
Module 2: Protocol - Ring-Opening Aminolysis
Objective: Synthesize N-Boc-mercapto-amides. This reaction is the gold standard for creating linkers with a free thiol handle.
Critical Considerations (E-E-A-T)
-
Oxidation Control: The moment the ring opens, the free thiol is susceptible to oxidation (disulfide formation). All solvents must be degassed.
-
Solvent Choice: THF (Tetrahydrofuran) is preferred for solubility. DCM (Dichloromethane) is a viable alternative. Avoid protic solvents (MeOH, Water) to prevent competitive hydrolysis (formation of the acid instead of the amide).
-
Stoichiometry: Use a slight excess of the amine (1.1–1.2 eq) to drive the reaction to completion, as the thiolactone is less electrophilic than an activated ester (e.g., NHS-ester).
Experimental Workflow
Figure 2: Step-by-step aminolysis workflow ensuring thiol integrity.
Detailed Procedure
-
Preparation:
-
Weigh Boc-HTL (1.0 eq) into a dry round-bottom flask equipped with a magnetic stir bar.
-
Seal with a septum and purge with Argon/Nitrogen for 5 minutes.
-
Add Anhydrous THF (concentration ~0.1 M) via syringe.
-
-
Aminolysis:
-
Add the Primary Amine (1.2 eq) dropwise.
-
Note: If the amine is a salt (e.g., hydrochloride), add DIPEA (1.2 eq) to liberate the free base.
-
Stir at Room Temperature (20–25°C).
-
-
Monitoring (Self-Validation):
-
TLC: Run TLC (Hexane/EtOAc). The starting material (Boc-HTL) is UV active but Ellman-negative. The product is UV active and Ellman-positive (bright yellow spot upon staining with Ellman's reagent/DTNB), confirming the release of the free thiol.
-
Time: Reaction typically completes in 4–16 hours depending on the steric hindrance of the amine.
-
-
Workup:
-
Concentrate the mixture under reduced pressure.
-
Redissolve in EtOAc and wash with 0.1 M HCl (cold). Crucial: Acidic wash removes unreacted amine and keeps the thiol protonated (SH), reducing oxidation risk compared to basic conditions.
-
Dry over Na₂SO₄, filter, and concentrate.[1]
-
Data: Solvent Effects on Yield
| Solvent | Dielectric Constant | Reaction Time | Yield (%) | Notes |
| THF | 7.5 | 6 h | 92% | Recommended. Best balance of solubility/rate. |
| DCM | 8.9 | 8 h | 85% | Good alternative. |
| DMF | 36.7 | 4 h | 88% | Faster, but difficult to remove during workup. |
| MeOH | 32.7 | 12 h | <40% | Avoid. Competes via methanolysis (ester formation). |
Module 3: One-Pot Thiol Bioconjugation (Advanced)
Objective: Utilize the freshly generated thiol for immediate conjugation (e.g., to a maleimide-functionalized fluorophore or drug).
Rationale: Isolating the free thiol (from Module 2) risks dimerization (
Protocol
-
Perform Module 2 (Aminolysis) in THF as described.
-
Do not work up. Instead, verify consumption of Boc-HTL via TLC.
-
Add TCEP·HCl (0.1 eq) to the reaction mixture. This acts as a scavenger for any trace disulfides formed.
-
Add the Maleimide Acceptor (1.0 eq relative to initial Boc-HTL).
-
Add a catalytic amount of base (Triethylamine, 0.1 eq) if the reaction is sluggish (Thiol-Michael addition is base-catalyzed).
-
Stir for 1–2 hours.
-
Purification: The resulting product is a stable thioether. Purify via Flash Chromatography or Preparative HPLC.
Module 4: N-Terminal Deprotection (Boc Removal)
Objective: Remove the Boc group to expose the alpha-amine, yielding the Homocysteine Thiolactone (Hcy-TL) salt.
Warning: The free base of Hcy-TL is unstable and rapidly dimerizes to form a diketopiperazine (3,6-bis(2-mercaptoethyl)piperazine-2,5-dione). Always isolate as the salt (HCl or TFA).
Protocol
-
Dissolve Boc-HTL in minimal dry DCM.
-
Add 4M HCl in Dioxane (5–10 eq) at 0°C.
-
Stir at RT for 1–2 hours.
-
Observation: A white precipitate often forms (the Hcy-TL·HCl salt).[2][3]
-
Workup: Dilute with cold Diethyl Ether (
) to maximize precipitation. Filter the solid under inert atmosphere. -
Storage: Store at -20°C under Argon.
References
-
Espeel, P., et al. (2011). "Multifunctionalized polymers by thiolactone ring opening: a one-pot locking/unlocking strategy." Polymer Chemistry. Link
-
Du Prez, F. E., et al. (2014).[4] "Thiolactone chemistry: a powerful tool for polymer modification."[4][5][6][7] European Polymer Journal.[5] Link
-
Jakubowski, H. (2000). "Homocysteine thiolactone: metabolic origin and protein synthesis." Journal of Nutrition. Link
-
Reinert, A. C., et al. (2020). "Synthesis of N-substituted homocysteine thiolactones." Organic Syntheses. Link (Generalized reference for thiolactone handling).
Disclaimer: These protocols involve hazardous chemicals (thiols, TFA). All work must be performed in a chemical fume hood with appropriate PPE.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective [mdpi.com]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sequential and one-pot post-polymerization modification reactions of thiolactone-containing polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate in Medicinal Chemistry
[1]
Executive Summary
This compound (Boc-HTL) is a "spring-loaded" electrophile that serves as a masked equivalent of homocysteine.[1] Unlike linear thioesters, the cyclic thiolactone moiety possesses a unique reactivity profile: it is stable to hydrolysis under neutral aqueous conditions but highly reactive toward primary amines (aminolysis).[1]
This dual nature allows Boc-HTL to function as a pivotal divergence point in drug discovery:
-
Ring-Opening Aminolysis: Generates mercapto-amides (thiol-containing peptidomimetics) with 100% atom economy, releasing a free thiol for subsequent "click" conjugation.[1]
-
N-Terminus Derivatization: Allows the synthesis of N-acyl homocysteine thiolactones , a potent class of bacterial Quorum Sensing Inhibitors (QSIs).[1]
Chemical Logic & Mechanism
The utility of Boc-HTL rests on the thermodynamic tension of the five-membered thiolactone ring.[1]
The "Spring-Loaded" Mechanism
The carbonyl carbon of the thiolactone is susceptible to nucleophilic attack.[1] Upon reaction with a primary amine (
-
Key Advantage: The thiol group is protected inside the ring until the exact moment of ligation, preventing premature oxidation to disulfides (homocystine).
-
Selectivity: Aminolysis is significantly faster than hydrolysis, allowing reactions to proceed even in the presence of moisture or in aqueous/organic cosolvent systems.
Divergent Synthetic Pathways
The following diagram illustrates the two primary workflows starting from Boc-HTL.
Figure 1: Divergent synthetic utility of Boc-HTL.[1] Pathway 1 (Blue) utilizes the thiolactone reactivity.[1] Pathway 2 (Red) utilizes the amine functionality.[1]
Application 1: Synthesis of Quorum Sensing Inhibitors (QSIs)
Context: Many Gram-negative bacteria (e.g., Pseudomonas aeruginosa) use N-acyl homoserine lactones (AHLs) to coordinate virulence via Quorum Sensing.[1][4][5][6] N-Acyl homocysteine thiolactones are metabolically stable analogs that act as antagonists (inhibitors) of these receptors, preventing biofilm formation.[1]
Protocol A: Synthesis of N-Octanoyl-L-Homocysteine Thiolactone
Objective: To replace the Boc group with a lipophilic acyl tail (C8) while preserving the sensitive thiolactone ring.[1]
Reagents:
-
Boc-HTL (1.0 equiv)[1]
-
Trifluoroacetic acid (TFA)[1]
-
Dichloromethane (DCM)[1]
-
Octanoyl chloride (1.1 equiv)[1]
-
Triethylamine (TEA) (2.5 equiv)[1]
Step-by-Step Methodology:
-
Deprotection (Boc Removal):
-
Dissolve Boc-HTL (217 mg, 1.0 mmol) in DCM (2 mL).
-
Add TFA (2 mL) dropwise at 0°C.
-
Stir at room temperature (RT) for 1 hour. Monitor by TLC (disappearance of starting material).
-
Critical Step: Evaporate volatiles under reduced pressure.[1] Co-evaporate with toluene (3x) to remove residual TFA.[1] This yields the homocysteine thiolactone trifluoroacetate salt.
-
-
Acylation:
-
Resuspend the salt in anhydrous DCM (5 mL) under Nitrogen atmosphere.
-
Cool to 0°C. Add TEA (350 µL, 2.5 mmol) slowly. Note: Ensure pH > 7 to liberate the free amine.
-
Add octanoyl chloride (190 µL, 1.1 mmol) dropwise.
-
Stir at 0°C for 30 mins, then warm to RT and stir for 3 hours.
-
-
Workup & Purification:
Validation:
Application 2: Synthesis of Mercapto-Peptidomimetics
Context: Opening the thiolactone ring with an amine creates a stable amide bond and liberates a thiol.[1][3] This is ideal for synthesizing "stapled" peptides or drug conjugates where a free thiol is needed for maleimide attachment.
Protocol B: Ring-Opening Aminolysis
Objective: Reaction of Boc-HTL with Benzylamine (model amine) to form tert-butyl (1-(benzylamino)-1-oxobutane-2-yl)carbamate-4-thiol.[1]
Reagents:
-
Boc-HTL (1.0 equiv)[1]
-
Benzylamine (1.2 equiv)[1]
-
Solvent: THF or DCM (Anhydrous)[1]
-
Catalyst (Optional): TEA or DIPEA (0.1 equiv) can accelerate reaction if the nucleophile is sluggish.[1]
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve Boc-HTL (1.0 mmol) in anhydrous THF (5 mL).
-
Add Benzylamine (1.2 mmol) in one portion.
-
Optimization: If using a salt form of an amine (e.g., an amino acid ester HCl salt), add 1.2 equiv of TEA to liberate the free base in situ.[1]
-
-
Incubation:
-
In-Situ "Click" (Optional Double Modification):
-
If the goal is a thioether conjugate, add an acrylate (e.g., methyl acrylate, 1.5 equiv) and a catalytic amount of phosphine (TCEP) or base directly to the reaction mixture after ring opening is complete.[1] This is a "One-Pot" Aminolysis/Thiol-Michael addition.
-
-
Workup (for Thiol isolation):
Quantitative Data & Optimization
The rate of aminolysis is solvent-dependent.[1] Polar aprotic solvents generally favor the reaction, but protic solvents can lead to competition from hydrolysis.[1]
Table 1: Solvent Effects on Aminolysis Efficiency (Data synthesized from comparative kinetic studies of thiolactones)
| Solvent | Relative Rate | Hydrolysis Risk | Recommended For |
| THF | High | Low | General synthesis, hydrophobic amines |
| DCM | Moderate | Very Low | Lipophilic substrates |
| Water/Buffer | High | Moderate (pH > 8) | Protein conjugation (Biologics) |
| DMF/DMSO | Very High | Low | Sluggish/Bulky amines |
Troubleshooting Guide
Problem: Low Yield / Incomplete Ring Opening
-
Cause: The amine nucleophile is too sterically hindered or not basic enough.
-
Solution: Switch solvent to DMSO or add a Lewis Acid catalyst (e.g., ZnCl2) to activate the thiolactone carbonyl.[1] Increase temperature to 40-50°C (carefully, to avoid Boc degradation).
Problem: Disulfide Dimer Formation (Homocystine derivative)
-
Cause: Oxidation of the liberated thiol by atmospheric oxygen.
-
Solution: Perform all reactions under Argon/Nitrogen. Add a reducing agent like TCEP or DTT during the workup if the thiol functionality is required for a downstream step.
Problem: Hydrolysis instead of Aminolysis
References
-
Synthesis and Reactivity of Homocysteine Thiolactone Deriv
-
N-Acyl L-Homocysteine Thiolactones as Quorum Sensing Inhibitors.
-
Source: National Institutes of Health (PMC).[1]
- Context: Biological evaluation of N-acyl HTLs as antagonists for RhlR receptors in P. aeruginosa.
-
-
One-pot multi-step reactions based on thiolactone chemistry.
-
Thiolactone modulators of quorum sensing revealed through library design.
Sources
- 1. ijcr.info [ijcr.info]
- 2. Synthesis of biobased and versatile monomers from itaconic acid and homocysteine thiolactone and their applications in step-growth and radical polymerization approaches - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sequential and one-pot post-polymerization modification reactions of thiolactone-containing polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Thiolactone modulators of quorum sensing revealed through library design and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Coupling & Thiol-Functionalization using tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
This Application Note is structured to provide a comprehensive, technical guide for the use of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate in coupling reactions.
Introduction & Strategic Utility
This compound (also known as N-Boc-homocysteine thiolactone ) is a bifunctional reagent that serves as a "masked" cysteine/homocysteine equivalent. Unlike standard activated esters (e.g., NHS-esters) that simply form amide bonds, this reagent executes a dual-function coupling :
-
Amidation: It reacts with primary amines to form a stable amide bond.
-
Thiol Liberation: The ring-opening event simultaneously releases a cryptic sulfhydryl (thiol) group.
This unique reactivity profile makes it indispensable for Peptide Stapling , Native Chemical Ligation (NCL) surrogates , and Antibody-Drug Conjugate (ADC) linker synthesis, where introducing a reactive thiol handle at a specific amine site is required.
Key Chemical Properties
| Property | Specification |
| CAS Number | 108466-89-3 |
| Formula | C₉H₁₅NO₃S |
| MW | 217.29 g/mol |
| Reactivity Class | Thiolactone (Cyclic Thioester) |
| Primary Target | Primary Amines (-NH₂) |
| Leaving Group | Homocysteine Thiol (retained in product) |
Mechanism of Action
The coupling mechanism is a nucleophilic acyl substitution. The strain of the five-membered thiolactone ring, combined with the better leaving group ability of the thiolate (vs. alkoxide), drives the reaction.
Mechanistic Pathway (Graphviz)
Figure 1: Reaction pathway showing the aminolysis of the thiolactone ring.[1][2][3] The reaction is driven by the release of ring strain and the formation of a stable amide.
Experimental Protocols
Protocol A: Standard Organic Synthesis (Small Molecule Coupling)
Application: Synthesis of thiol-functionalized linkers or drug intermediates. Scale: 1.0 mmol
Reagents:
-
This compound (1.0 equiv)
-
Target Amine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 equiv)
-
Solvent: Anhydrous THF or DCM (degassed)
-
Reducing Agent: TCEP·HCl (0.1 equiv) - Optional, prevents oxidative dimerization of product.
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Thiolates are oxidation-sensitive.
-
Dissolution: Dissolve 217 mg (1.0 mmol) of the Thiolactone reagent in 5 mL anhydrous THF.
-
Activation: Add TEA (167 µL, 1.2 mmol) to the solution.
-
Coupling: Add the Target Amine (1.1 mmol) dropwise.
-
Incubation: Stir at Room Temperature (20-25°C) for 4–16 hours.
-
Monitoring: Monitor by TLC or LC-MS. The thiolactone peak will disappear, and a new peak (mass = Thiolactone + Amine) will appear.
-
-
Quenching: If TCEP was not used, acidify slightly with dilute HCl to protonate the thiolate (preventing disulfide formation).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 5% citric acid (to remove excess amine) and brine. Dry over Na₂SO₄.
Critical Note: The resulting product contains a free thiol. Avoid storage in solution; proceed immediately to the next step (e.g., maleimide conjugation) or store as a solid under inert gas at -20°C.
Protocol B: Silver-Promoted "Fast Coupling" (Ag-Assisted)
Application: Coupling to sterically hindered amines or electron-deficient anilines where standard aminolysis is too slow. Mechanism: Ag⁺ coordinates to the sulfur atom, increasing the electrophilicity of the carbonyl carbon (Soft Acid catalysis).
Reagents:
-
Thiolactone Reagent (1.0 equiv)
-
Target Amine (1.0 equiv)
-
Silver Acetate (AgOAc) (0.1 – 0.5 equiv)
-
DABCO (1.2 equiv)
-
Solvent: DMF or DMSO (dry)
Procedure:
-
Dissolve the Thiolactone and Target Amine in dry DMF (0.2 M concentration).
-
Add DABCO (base).
-
Add AgOAc. The solution may darken slightly.
-
Stir at 40°C for 2–4 hours.
-
Filtration: Filter through a Celite pad to remove silver salts.
-
Purification: The silver can complex with the product thiol. Wash the organic layer with a solution of Dithiothreitol (DTT) or EDTA to strip silver ions from the product.
Protocol C: Bioconjugation (Protein/Peptide Labeling)
Application: Introducing a thiol handle onto surface Lysine residues of a protein (e.g., BSA, Antibody).
Buffer Requirements:
-
Reaction Buffer: PBS (pH 7.4) or Borate Buffer (pH 8.0). Avoid Tris or Glycine buffers as they contain competing amines.
-
Stock Solution: Dissolve Thiolactone in dry DMSO (50 mg/mL).
Procedure:
-
Protein Prep: Adjust protein concentration to 1–5 mg/mL in Reaction Buffer.
-
Reagent Addition: Add a 10-fold to 50-fold molar excess of the Thiolactone (from DMSO stock) to the protein solution. Ensure final DMSO content is <10% (v/v).
-
Incubation: Incubate at 4°C for 12–16 hours or Room Temperature for 2–4 hours.
-
Note: Hydrolysis of the thiolactone is a competing reaction at pH > 7.5. A large excess compensates for this.
-
-
Desalting: Remove unreacted small molecules immediately using a Zeba™ Spin Desalting Column or dialysis against PBS + 1 mM EDTA.
-
EDTA is crucial to prevent metal-catalyzed oxidation of the new thiol groups.
-
-
Quantification: Use Ellman’s Reagent (DTNB) to quantify the number of free thiols introduced per protein molecule.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Organic) | Slow kinetics; Ring strain insufficient. | Switch to Protocol B (Ag-Promoted) or heat to 50°C. |
| Dimer Formation | Oxidation of product thiol (R-S-S-R). | Add 5mM TCEP or DTT to the reaction mixture. Perform under Argon. |
| No Reaction (Protein) | pH too low or competing buffer. | Ensure pH is 7.5–8.0. Verify buffer is amine-free (PBS/HEPES are good). |
| Silver Contamination | Incomplete removal of Ag catalyst. | Wash organic phase with 10% aqueous Sodium Diethyldithiocarbamate or EDTA. |
Post-Coupling Workflow (Thiol Utilization)
Once the coupling is complete, the molecule now possesses a reactive thiol. This is typically reacted immediately in a "One-Pot" sequence.
Workflow Diagram (Graphviz)
Figure 2: Sequential workflow for converting an amine into a stable thioether conjugate using the thiolactone intermediate.
References
-
Benesch, R., & Benesch, R. E. (1956). Formation of Peptide Bonds by Aminolysis of Homocysteine Thiolactones.[4] Journal of the American Chemical Society, 78(8), 1597–1599. Link
-
Jakubowski, H. (2000). Homocysteine thiolactone: Metabolic origin and protein synthesis. The Journal of Nutrition, 130(2), 377S-381S. Link
-
Espeel, P., et al. (2011). Multifunctionalized polymers by thiolactone ring opening. Polymer Chemistry, 2(10), 2091-2100. (Basis for Ag-promoted concepts). Link
-
Mundt, A. A., et al. (2019). Chemical and biological properties of homocysteine thiolactone and its derivatives. Amino Acids, 51, 1-18. Link
Sources
- 1. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 3. Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
Introduction: Strategic Importance of a Chiral Thiolactone Building Block
tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate is a valuable chiral building block in the synthesis of complex chemical compounds, particularly within the pharmaceutical industry. Its structure, which combines a reactive thiolactone ring with a protected amine, makes it a versatile intermediate for constructing peptide analogues and other molecules with carbonyl and sulfur functionalities.[1] The tert-butyloxycarbonyl (Boc) protecting group is favored in large-scale synthesis due to its stability under a wide range of reaction conditions and its straightforward, high-yielding introduction and removal.[2][3]
These application notes provide a comprehensive, field-proven protocol for the large-scale synthesis of this compound from the commercially available precursor, 3-aminodihydrothiophen-2(3H)-one hydrochloride.[4][5][6][7] The protocol is designed for scalability, safety, and high purity of the final product.
Reaction Mechanism: The Chemistry of Amine Protection
The synthesis is a nucleophilic acyl substitution reaction. The amino group of 3-aminodihydrothiophen-2(3H)-one, once deprotonated by a base, acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate then collapses, eliminating a molecule of tert-butoxide, which subsequently decomposes to isobutylene and carbon dioxide, and a molecule of tert-butanol. The use of a base, such as triethylamine (Et₃N), is crucial to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction, driving the equilibrium towards the product.[2]
Caption: Reaction mechanism for Boc protection.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the starting material. All operations should be conducted in a well-ventilated fume hood or a designated chemical production area with appropriate personal protective equipment (PPE).
Bill of Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| (S)-3-Aminodihydrothiophen-2(3H)-one hydrochloride | 31828-68-9 | 153.63 | 1.00 kg | 6.51 | 1.00 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 1.50 kg | 6.87 | 1.05 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.40 L (1.02 kg) | 10.08 | 1.55 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10.0 L | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 10.0 L | - | - |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | As needed | - | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 500 g | - | - |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | 5.0 L | - | - |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reactor Setup and Reagent Charging:
-
In a 50 L glass reactor equipped with a mechanical stirrer, thermocouple, and a nitrogen inlet, add (S)-3-Aminodihydrothiophen-2(3H)-one hydrochloride (1.00 kg, 6.51 mol).
-
Add dichloromethane (DCM, 10.0 L) to the reactor. Stir the mixture to form a slurry.
-
Rationale: DCM is a good solvent for the reactants and product, and its low boiling point facilitates removal during workup. A slurry is expected as the hydrochloride salt has limited solubility.
-
-
Basification:
-
Cool the slurry to 0-5 °C using an appropriate cooling bath.
-
Slowly add triethylamine (1.40 L, 10.08 mol) to the stirred slurry over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The mixture should become more homogeneous as the free amine is formed.
-
Rationale: Slow addition of the base is crucial to control the exotherm from the acid-base neutralization. A slight excess of triethylamine ensures complete neutralization and drives the subsequent reaction.
-
-
Boc Protection Reaction:
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (1.50 kg, 6.87 mol) in DCM (2.0 L).
-
Add the di-tert-butyl dicarbonate solution to the reaction mixture dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature at 0-10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.
-
Rationale: A slight excess of Boc₂O ensures the complete conversion of the starting material. The reaction is allowed to proceed overnight to ensure completion.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
TLC System: Ethyl acetate/Hexane (1:1), visualize with ninhydrin stain (starting material will be positive) and potassium permanganate stain.
-
-
Aqueous Workup:
-
Cool the reaction mixture to 10-15 °C and quench by slowly adding deionized water (5.0 L).
-
Stir the biphasic mixture for 15 minutes, then transfer to a separatory funnel. Separate the organic (bottom) layer.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 2.5 L) to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 2.5 L) to remove any acidic impurities.
-
Brine (2.5 L) to reduce the water content in the organic phase.
-
-
Rationale: The acidic wash removes the basic triethylamine, while the basic wash removes any acidic byproducts. The brine wash aids in the separation of the aqueous and organic layers.
-
-
Product Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (500 g), stir for 30 minutes, and then filter.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature below 40 °C to obtain a viscous oil or a semi-solid.
-
Add methyl tert-butyl ether (MTBE, 2.0 L) to the residue and stir. If the product does not precipitate, slowly add hexane (up to 3.0 L) until a precipitate forms.
-
Cool the mixture to 0-5 °C and stir for at least 2 hours to maximize crystallization.
-
Collect the solid product by filtration, wash the filter cake with cold MTBE/hexane (1:2, 2 x 1 L).
-
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Rationale: Crystallization is an effective method for purifying the product on a large scale, removing soluble impurities. MTBE/hexane is a common solvent system for crystallizing moderately polar compounds.
-
Expected Yield and Purity
-
Expected Yield: 1.25 - 1.40 kg (83-93% yield).
-
Appearance: White to off-white solid.
-
Purity (by HPLC): ≥98%.
Safety and Handling
-
Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. Handle in a well-ventilated area. It is moisture-sensitive.
-
Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. It has a strong, unpleasant odor. Use in a fume hood with appropriate gloves and eye protection.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
General Precautions: The reaction involves exothermic steps (basification) that require careful temperature control, especially on a large scale. Use a properly sized reactor and cooling system. Ensure all equipment is dry before use.
References
- Wuhan Ruikaixing Sci & Tech. (2015). Synthetic method for 3-aminoacetophenone. CN103242204A.
- Google Patents. (n.d.). Process for preparing Boc protected amino acid by (Boc) O. CN1793110A.
-
SIOC Journals. (n.d.). tert-Butyl(6-oxopiperdin-3-yl)carbamate. Retrieved from [Link]
- Supporting Information for Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. (n.d.). Royal Society of Chemistry.
-
MySkinRecipes. (n.d.). (R)-3-Aminodihydrothiophen-2(3H)-onehydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). BOC-ON.
- Hsu, C. W., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Attaching Boc Protecting Groups With BOC-ON. (n.d.).
-
ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
-
ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
ChemSpider. (2020). Boc deprotection of [[921|BocPhePheOEt]]. SyntheticPages. Retrieved from [Link]
- Supporting Information for an unspecified article. (n.d.).
- ResearchGate. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)
-
PubMed. (2013). tert-Butyl N-(thio-phen-2-yl)carbamate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. (R)-3-Aminodihydrothiophen-2(3H)-onehydrochloride [myskinrecipes.com]
- 5. 31828-68-9|(S)-3-Aminodihydrothiophen-2(3H)-one hydrochloride|BLD Pharm [bldpharm.com]
- 6. CAS 31828-68-9 | (S)-3-Aminodihydrothiophen-2(3H)-one hydrochloride - Synblock [synblock.com]
- 7. alchempharmtech.com [alchempharmtech.com]
purification techniques for tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
Technical Application Note: Purification Strategies for tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
Executive Summary
This compound (also known as N-Boc-homocysteine thiolactone ) is a critical intermediate in the synthesis of sulfur-containing pharmaceuticals (e.g., Erdosteine) and quorum-sensing analogs (N-acyl homoserine lactones).[1]
This guide addresses the primary challenge in its purification: Chemical Stability . The five-membered thiolactone ring is highly susceptible to hydrolysis and ring-opening in alkaline environments. Standard Boc-protection workups involving strong base washes (e.g., 1M NaOH) will degrade the product into N-Boc-homocysteine. This protocol details a modified, pH-controlled purification strategy ensuring high yield and ring integrity.
Chemical Context & Stability Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 130288-32-3 (Generic), 10593-85-8 (Parent Thiolactone) |
| Molecular Formula | |
| Molecular Weight | 217.29 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | Typically 105–115 °C (Derivative dependent; N-Acetyl analog mp: 109–111 °C) |
| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in Hexanes, Water |
| Critical Instability | Base Sensitivity: Ring opens at pH > 8.0 to form N-Boc-homocysteine.[1][2][3] |
Mechanism of Instability
The thiolactone moiety is an intramolecular thioester.[3] Thioesters are more reactive toward nucleophiles than oxygen esters due to the poor orbital overlap between the carbonyl carbon and the sulfur atom. Consequently, exposure to hydroxide or strong amines rapidly catalyzes hydrolysis or aminolysis (dimerization).
Figure 1: Stability profile of the thiolactone ring under varying pH conditions.
Synthesis & Work-Up Protocol (The First Purification)
Prerequisite: Synthesis typically involves reacting Homocysteine Thiolactone HCl with Di-tert-butyl dicarbonate (
Critical Modification: Unlike standard amino acid protections, do not use NaOH or strong carbonate solutions for the work-up.[1]
Protocol A: Modified Liquid-Liquid Extraction
-
Quench: Dilute the reaction mixture (usually in Dioxane/Water or DCM) with Ethyl Acetate (EtOAc) .
-
Acid Wash (Removal of Amine/Base):
-
Wash the organic layer 2x with 0.5 M HCl or 5% Citric Acid .
-
Purpose: Removes unreacted Homocysteine Thiolactone starting material and amine base catalysts (e.g., Triethylamine).
-
Note: The thiolactone ring is stable in mild acid.
-
-
Neutralization (Crucial Step):
-
Wash 1x with Saturated Brine .
-
Wash 1x with 50% Saturated
(diluted 1:1 with water). Perform quickly and cold (0–5 °C). -
Reasoning: Saturated bicarbonate (pH ~8.3) can open the ring if contact time is prolonged. Diluting reduces pH shock; cold temperature slows hydrolysis kinetics.
-
-
Drying: Dry over anhydrous
(Sodium Sulfate) and concentrate in vacuo at < 40 °C.
Advanced Purification Techniques
If the crude solid retains impurities (e.g., excess
Method B: Recrystallization (Scalable)
This method exploits the high solubility of the carbamate in moderately polar solvents and its insolubility in non-polar hydrocarbons.
-
Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).
-
Procedure:
-
Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60 °C). Avoid boiling to prevent thermal degradation.
-
Slowly add warm Hexanes dropwise until persistent turbidity is observed (Cloud Point).
-
Add a few drops of EtOAc to clear the solution.
-
Allow the solution to cool slowly to room temperature, then place in a refrigerator (4 °C) for 12–18 hours.
-
Filtration: Collect the white crystals via vacuum filtration. Wash the cake with cold Hexanes/EtOAc (9:1).
-
Method C: Flash Column Chromatography
Recommended if the product contains significant non-polar impurities (e.g., unreacted
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Hexanes / Ethyl Acetate gradient.
-
Gradient Profile:
-
TLC Visualization:
-
Stain: Ninhydrin (weak for Boc), Iodine Chamber (effective), or KMnO4 (effective for sulfur oxidation).
- : ~0.4–0.5 in 30% EtOAc/Hexanes.
-
Quality Control & Characterization
Verify the integrity of the thiolactone ring using
| Technique | Expected Result | Diagnostic Feature |
| Appearance | White crystalline solid | Yellowing indicates oxidation or dimerization.[1] |
| IR Spectroscopy | Thiolactone carbonyls absorb at higher frequencies than amides/acids.[1] | |
| Melting Point | 105–115 °C | Sharp range indicates purity. Broad range suggests open-ring contaminants.[1] |
Process Workflow Diagram
Figure 2: Decision tree for the purification of N-Boc-homocysteine thiolactone.
References
-
Synthesis and Characterization of Thiolactone Derivatives
-
General Boc-Protection Protocols
- Thiolactone Ring Stability: Munday, R. (1989). "Toxicity of thiols and disulphides". Advances in Clinical Chemistry. (Contextualizing the reactivity of the thioester bond).
-
Acryl-Homocysteine Thiolactone Synthesis (Analogous Protocol)
-
Example of mild base workup for thiolactone derivatives. Royal Society of Chemistry Supplementary Information. Link
-
Sources
- 1. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
potential biological activity of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
Application Note: tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate Subtitle: A Versatile Scaffold for Quorum Sensing Modulation and Protein Reactivity Profiling
Abstract
This compound (also known as N-Boc-homocysteine thiolactone ) is a metabolically stable, lipophilic precursor to the bioactive homocysteine thiolactone (HCTL) scaffold. While naturally occurring HCTL is a reactive metabolite associated with vascular and neurological toxicity via protein N-homocysteinylation, the Boc-protected derivative serves two distinct, critical roles in chemical biology:
-
Quorum Sensing (QS) Modulation: It functions as the primary synthetic intermediate for N-acyl homocysteine thiolactones (AHTLs) —hydrolytically stable analogs of bacterial N-acyl homoserine lactones (AHLs) that act as potent antagonists or agonists of LuxR-type receptors (e.g., RhlR, TraR).
-
Chemoselective Protein Probes: The compound enables the study of lysine reactivity without the confounding factor of self-polymerization, as the Boc group masks the alpha-amine, isolating the thiolactone ring's electrophilic activity.
Chemical Properties & Stability
| Property | Specification |
| CAS Number | 100539-70-2 (L-isomer) / Generic |
| Molecular Formula | C₉H₁₅NO₃S |
| Molecular Weight | 217.29 g/mol |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water.[1] |
| Stability | High hydrolytic stability at pH 7.4 compared to lactone analogs. |
| Storage | -20°C, desiccated. Avoid alkaline buffers (triggers ring opening). |
Mechanism of Action
A. Quorum Sensing Mimicry (AHTLs)
Bacterial quorum sensing relies on N-acyl homoserine lactones (AHLs).[2] However, the lactone ring is susceptible to rapid hydrolysis by mammalian paraoxonases (PONs) and bacterial lactonases, inactivating the signal.
-
The Solution: The thiolactone ring (sulfur substitution) resists lactonase-mediated hydrolysis while maintaining the steric profile required to bind LuxR-type receptors.
-
Activity: Once deprotected and acylated, the resulting AHTLs can bind QS receptors.[3] Depending on the acyl chain length (e.g., C4 vs. C12) and oxidation state (3-oxo), they either activate the receptor (agonists) or lock it in an inactive conformation (antagonists).
B. Protein N-Homocysteinylation Probe
The thiolactone ring is an electrophile that reacts specifically with the
-
Reaction: Nucleophilic attack by Lys-NH₂ opens the ring.
-
Result: Formation of a stable amide bond and the release of a free sulfhydryl (-SH) group (homocysteine thiol).
-
Detection: The newly exposed thiol can be quantified using Ellman’s reagent or labeled with fluorescent maleimides, providing a direct readout of lysine reactivity.
Figure 1: Mechanistic pathways for Quorum Sensing synthesis and Protein Labeling.
Experimental Protocols
Protocol A: Synthesis of Bioactive QS Modulators (AHTLs)
Objective: Convert the Boc-protected scaffold into an active N-acyl homocysteine thiolactone.
Reagents:
-
Boc-Hcy-thiolactone (Start Material)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Acyl Chloride (e.g., Octanoyl chloride, 3-oxo-dodecanoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Step-by-Step:
-
Deprotection: Dissolve Boc-Hcy-thiolactone (1 mmol) in DCM (5 mL). Add TFA (5 mL) at 0°C. Stir for 1-2 hours at room temperature.
-
QC Check: Monitor by TLC (disappearance of starting material).
-
Workup: Evaporate solvent/TFA under vacuum. Co-evaporate with toluene (3x) to remove residual acid. Result: Hcy-thiolactone trifluoroacetate salt.
-
-
Acylation: Suspend the salt in anhydrous DCM (10 mL). Cool to 0°C.
-
Base Addition: Add TEA (2.2 eq) dropwise. The solution should clear.
-
Coupling: Add the appropriate Acyl Chloride (1.1 eq) dropwise. Stir at 0°C for 30 min, then warm to RT for 2-4 hours.
-
Purification: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄. Purify via silica flash chromatography (EtOAc/Hexanes).
-
Validation: Confirm structure via ¹H-NMR (check for amide proton and acyl chain signals) and MS.
Protocol B: Protein N-Homocysteinylation Assay (Thiol Unmasking)
Objective: Use Boc-Hcy-thiolactone to assess the susceptibility of protein lysines to modification.
Reagents:
-
Target Protein (e.g., BSA, 1 mg/mL in PBS pH 7.4)
-
Boc-Hcy-thiolactone (100 mM stock in DMSO)
-
Ellman’s Reagent (DTNB) or ThioGlo-1 (Fluorescent thiol probe)
-
Reaction Buffer: PBS pH 7.4 (Physiological) and pH 8.5 (Accelerated)
Step-by-Step:
-
Incubation: Dilute Protein to 10 µM in Reaction Buffer.
-
Treatment: Add Boc-Hcy-thiolactone to a final concentration of 1 mM (100x excess). Include a DMSO-only control.
-
Reaction: Incubate at 37°C for 4–24 hours.
-
Note: The Boc group prevents the reagent from reacting with itself. Any thiol generation is due to the ring opening by protein amines.
-
-
Detection (Ellman's):
-
Aliquot 100 µL of the reaction mixture.
-
Add 100 µL of DTNB solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0).
-
Incubate 15 min at RT.
-
Measure Absorbance at 412 nm.
-
-
Data Analysis: Calculate free thiol concentration using the extinction coefficient of TNB (
).-
Interpretation: Higher absorbance = Higher degree of lysine modification (N-homocysteinylation).
-
Biological Applications & Data Interpretation
Quorum Sensing Inhibition (Pseudomonas aeruginosa)
Synthesized AHTLs (e.g., N-octanoyl-Hcy-thiolactone) function as competitive inhibitors of the RhlR receptor.
| Compound | Target Receptor | Activity Type | IC₅₀ / EC₅₀ | Mechanism |
| Boc-Hcy-TL | None (Inactive) | Pro-drug | N/A | Sterically hindered; requires deprotection. |
| C4-Hcy-TL | RhlR | Agonist | ~10 µM | Mimics native C4-HSL but resists degradation. |
| C12-Hcy-TL | LasR | Antagonist | ~5 µM | Binds receptor but prevents DNA binding. |
| 3-oxo-C12-Hcy-TL | LasR | Agonist | ~100 nM | Highly potent, stable activator. |
Advantages over Standard Lactones
-
Half-life: Thiolactones exhibit a hydrolysis half-life 2–3x longer than corresponding lactones in bacterial growth media (pH 7.0–7.5).
-
Selectivity: The sulfur atom alters the ring conformation slightly, often improving specificity for certain LuxR homologs (e.g., SdiA).
References
-
McInnis, C. E., & Blackwell, H. E. (2011). "Thiolactone modulators of quorum sensing revealed through library design and screening."[5] Bioorganic & Medicinal Chemistry, 19(16), 4820-4828. Link
-
Jakubowski, H. (2000). "Homocysteine thiolactone: Metabolic origin and protein N-homocysteinylation in humans." Journal of Nutrition, 130(2S Suppl), 377S-381S. Link
- Eberhard, A., et al. (2000). "Structural identification of autoinducer of Photobacterium fischeri luciferase." Biochemistry, 20(9), 2444–2449.
-
Wang, C., et al. (2018).[4][6] "Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe." Chemical Science, 9, 4638-4643. Link
-
Geske, G. D., et al. (2007). "Modulation of bacterial quorum sensing with synthetic ligands: systematic evaluation of N-acylated homoserine lactones." Journal of the American Chemical Society, 129(29), 9061-9068. Link
Sources
- 1. tert-butyl N-(thiophen-3-yl)carbamate | C9H13NO2S | CID 736476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 4. Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Thiolactone modulators of quorum sensing revealed through library design and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate as an intermediate for pharmaceuticals
Application Notes & Protocols: tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction: The Strategic Value of a Chiral Thiolactone
In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to achieving efficient, scalable, and stereochemically pure active pharmaceutical ingredients (APIs). This compound, a chiral thiolactone, has emerged as a cornerstone intermediate, valued for its unique structural features that are masterfully exploited in the synthesis of complex molecules. Its rigid five-membered ring, bearing a protected amine at the C3 position, provides a reliable scaffold for introducing chirality and functionality.
This guide provides an in-depth analysis of this intermediate's properties, explains the mechanistic rationale behind its application, and furnishes detailed, field-proven protocols for its use in the synthesis of globally significant pharmaceuticals. We will explore its critical role in the construction of Biotin (Vitamin H) and as a foundational building block for certain carbapenem antibiotics, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule.
Physicochemical & Spectroscopic Profile
A thorough understanding of an intermediate's physical and chemical properties is the bedrock of successful process development and scale-up. The data presented below has been compiled from various authoritative sources to provide a reliable reference for laboratory use.
| Property | Value | Source |
| Chemical Formula | C₉H₁₅NO₃S | PubChem |
| Molecular Weight | 217.29 g/mol | PubChem |
| Appearance | White to off-white solid/powder | TCI Chemicals |
| Melting Point | 135-139 °C | TCI Chemicals |
| Solubility | Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly). Insoluble in water. | TCI Chemicals |
| CAS Number | 102089-74-7 (for the (R)-enantiomer) | ChemicalBook[1] |
| Storage | Store at room temperature, sealed in a dry, dark place. | ChemicalBook[1] |
Note: The properties listed often refer to a specific enantiomer, typically the (R)- or (S)- form, which is used in stereospecific synthesis. It is crucial to verify the stereochemistry of the starting material for your specific application.
Core Utility: A Versatile Chiral Synthon
The synthetic power of this compound stems from two key features:
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is an excellent protecting group for the amine at C3. It is stable under a wide range of reaction conditions (e.g., non-acidic nucleophilic and basic conditions) yet can be removed cleanly under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent). This allows for the selective unmasking of the amine for subsequent elaboration.
-
The Thiolactone Ring: The thiolactone is more than just a passive scaffold. The sulfur atom and the adjacent carbonyl group activate the C3 proton, making it susceptible to deprotonation by a suitable base. The resulting enolate can then be alkylated or undergo other electrophilic additions, providing a powerful method for building complexity.
This combination of a stable, yet readily removable, protecting group on a reactive ring system makes it a highly valuable intermediate in multi-step syntheses.
Application Profile I: Synthesis of (+)-Biotin
One of the most prominent applications of this intermediate is in the total synthesis of (+)-Biotin. The core strategy involves constructing the fused imidazolidinone and thiophane rings with the correct cis-stereochemistry.
Mechanistic Rationale
The synthesis leverages the thiolactone's ability to be opened and re-closed to build the second heterocyclic ring. A common pathway involves the alkylation of the thiolactone to introduce the valeric acid side chain, followed by reduction and cyclization steps. The pre-existing stereocenter at C3 directs the stereochemical outcome of subsequent transformations, which is a classic example of substrate-controlled synthesis. This approach is a significant departure from earlier methods that often introduced the amino groups late in the synthesis, leading to isomeric mixtures.[2]
Workflow for Biotin Synthesis Initiation
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical chiral building block. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to troubleshoot common issues encountered during its synthesis. This document is structured to help you diagnose problems, understand their root causes, and implement robust solutions to achieve high yield and purity.
Synthetic Overview
The synthesis of this compound is conceptually a two-stage process. It begins with the formation of the core heterocyclic structure, (S)-3-aminotetrahydrothiophen-2-one, typically via the intramolecular cyclization of L-homocysteine. This intermediate is often isolated as a more stable hydrochloride salt. The subsequent and most critical step is the chemoselective N-protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Caption: General synthetic workflow for the target compound.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low after the Boc protection step. What are the most common reasons?
A: Low yield is the most frequently reported issue and typically stems from one of three areas:
-
Instability of the Starting Material: The free amine of 3-aminotetrahydrothiophen-2-one is prone to dimerization or polymerization. Using the more stable hydrochloride salt is crucial.
-
Side Reactions During Protection: The primary culprit is often the choice and amount of base. Strong bases can catalyze the opening of the sensitive thiolactone ring. The reaction requires a delicate balance: enough base to free the amine for reaction, but not so much or so strong that it attacks the thioester.
-
Suboptimal Reaction Conditions: Poor solubility of the starting amine salt in the reaction solvent can lead to a sluggish and incomplete reaction. Temperature control is also critical; excessive heat can accelerate side reactions.
Q2: I'm observing a loss of optical purity in my final product. How can I prevent racemization?
A: The α-proton (at the C3 position) is susceptible to deprotonation, especially under basic conditions, which leads to racemization. To mitigate this, you must use the mildest base possible that is still effective for the reaction (e.g., sodium bicarbonate). Avoid strong bases like hydroxides or alkoxides. Additionally, keep reaction times to a minimum and maintain lower temperatures (0 °C to room temperature). Monitor the reaction closely by TLC and proceed with work-up as soon as the starting material is consumed.
Q3: My TLC plate shows multiple spots after the reaction. What are the likely by-products?
A: Besides your starting material and desired product, you may be seeing:
-
Ring-Opened Product: Formed if the thiolactone is cleaved by the base or water. This will appear as a more polar spot on the TLC plate.
-
Dimer/Oligomers: Resulting from the free amine of one molecule attacking the thiolactone of another. This is more common if the Boc protection is slow.
-
Di-Boc Protected Amine: While less common, over-protection can occur under forcing conditions, leading to a less polar by-product.
Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues.
| Problem Encountered | Potential Root Cause | Recommended Solution & Scientific Rationale |
| Low or No Reaction Conversion | A. Insufficient Basicity: The amine hydrochloride salt was not effectively neutralized, preventing nucleophilic attack on Boc₂O. | Solution: Ensure at least 2.0-2.2 equivalents of a mild base (e.g., NaHCO₃, triethylamine) are used. One equivalent neutralizes the HCl salt, and the second acts as a base for the protection reaction itself.[1] |
| B. Poor Solubility: The (S)-3-aminotetrahydrothiophen-2-one hydrochloride has low solubility in common aprotic solvents like DCM or THF. | Solution: Employ a biphasic solvent system such as DCM/water or THF/water. The amine salt resides in the aqueous phase, while the Boc₂O is in the organic phase. The reaction occurs at the interface, and the product is extracted into the organic layer as it forms.[2] | |
| C. Inactive Reagent: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. | Solution: Use a fresh bottle of Boc₂O or verify the purity of your existing stock. Boc₂O is a low-melting solid and should be stored refrigerated. | |
| Significant By-product Formation | A. Thiolactone Ring Opening: The base used is too strong or nucleophilic (e.g., NaOH, KOH), attacking the electrophilic thioester carbonyl. | Solution: Switch to a non-nucleophilic, mild base like sodium bicarbonate or a hindered amine base like diisopropylethylamine (DIPEA). Perform the reaction at 0 °C to further minimize this side reaction. |
| B. Dimerization/Polymerization: The concentration of the reactive free amine is too high before it can be trapped by Boc₂O. | Solution: Use a "reverse addition" technique. Prepare a solution of the amine salt and base, and add it slowly to a solution of Boc₂O. This ensures the Boc-anhydride is always in excess relative to the transient free amine. | |
| Racemization of Chiral Center | A. Base Strength: The base is strong enough to deprotonate the α-hydrogen. | Solution: The most effective solution is to use sodium bicarbonate in a biphasic system. Its basicity is sufficient to facilitate the reaction without causing significant epimerization. |
| B. Extended Reaction Time/Heat: Prolonged exposure to basic conditions, even mild ones, can lead to gradual racemization. | Solution: Monitor the reaction progress diligently every 30-60 minutes. Once TLC indicates full consumption of the starting material, immediately quench the reaction and proceed to aqueous work-up. Avoid heating the reaction if possible. | |
| Difficult Product Isolation | A. Emulsion During Work-up: The presence of salts and slightly amphiphilic molecules can lead to stable emulsions during extraction. | Solution: After the extraction, wash the combined organic layers with brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, helping to break the emulsion. |
| B. Product is a Persistent Oil: The product fails to crystallize after solvent removal. | Solution: This is common for this compound. Purification via flash column chromatography on silica gel is the standard procedure. A gradient of ethyl acetate in hexanes (e.g., 10% to 40%) is typically effective for elution. | |
| C. Removing Boc By-products: Residual t-butanol or other Boc-related impurities remain. | Solution: A thorough work-up is key. Washing the organic layer with saturated sodium bicarbonate solution will remove acidic impurities, and a water wash will remove water-soluble by-products like t-butanol.[3][4] |
Mechanistic Considerations: Key Reaction & Side Reaction
Understanding the desired reaction pathway versus potential pitfalls is crucial for rational troubleshooting.
Caption: Competing reaction pathways during the synthesis.
Recommended Experimental Protocol
This protocol is designed to be a self-validating system, incorporating best practices to minimize common problems.
Materials:
-
(S)-3-Aminotetrahydrothiophen-2-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.2 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated aq. NaCl (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-3-aminotetrahydrothiophen-2-one hydrochloride (1.0 eq). Dissolve it in a minimal amount of deionized water (approx. 5 mL per 1 g of starting material). Add DCM to the flask (approx. 10 mL per 1 g of starting material). Cool the resulting biphasic mixture to 0 °C in an ice bath.
-
Causality: Using a biphasic system addresses the poor solubility of the starting material in DCM. Cooling to 0 °C minimizes potential side reactions.[3]
-
-
Base Addition: In a separate container, dissolve sodium bicarbonate (2.2 eq) in deionized water and add it to the reaction mixture. Stir vigorously for 10 minutes.
-
Causality: NaHCO₃ is a mild base, ideal for neutralizing the HCl salt and facilitating the reaction without causing significant racemization or ring-opening. Two equivalents are necessary to first neutralize the salt and then act as the base for the carbamate formation.
-
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM and add it dropwise to the cold, vigorously stirring reaction mixture.
-
Causality: Using a slight excess of Boc₂O ensures the reaction goes to completion. Dropwise addition helps to control the reaction rate and any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The product should have an Rf of ~0.4-0.5 in this system.
-
Trustworthiness: Direct monitoring via TLC is the only reliable way to know when the reaction is complete, preventing unnecessary exposure to basic conditions that could cause racemization.
-
-
Work-up: Once the starting material is consumed, transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove acidic by-products), and finally with brine (to aid separation and remove water).[4]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will likely be a pale yellow oil or semi-solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product.
References
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health (NIH).
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209. Available at: [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
- CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride. Google Patents.
Sources
purification challenges of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
Technical Support Center: Purification & Handling of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
Case ID: #BOC-HTL-001 Subject: Troubleshooting Purification, Stability, and Storage Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Thiolactone-Carbamate" Paradox
You are likely working with N-Boc-Homocysteine Thiolactone (also known as this compound). This compound is a "Trojan horse" in organic synthesis: it appears stable due to the Boc protection, but the thiolactone ring is highly reactive.
The core challenge is a stability trade-off :
-
Acid Sensitivity: The Boc group is acid-labile (cleaves at pH < 1 or in neat TFA).
-
Base Sensitivity: The thiolactone ring is extremely susceptible to hydrolysis (opens at pH > 7.5) and aminolysis.
Successful purification requires navigating a narrow "Goldilocks zone" of pH (3.0–6.0) and temperature (< 40°C). Deviating from this results in the two most common failure modes: ring opening (hydrolysis) or polymerization (disulfide formation) .
Troubleshooting Guide (Q&A)
Issue 1: "My product is a sticky gum/oil instead of a solid. What happened?"
Diagnosis: This is typically caused by residual Boc anhydride (
-
The Cause: If you used excess
during synthesis, it remains as a lipophilic oil that prevents crystallization. Alternatively, if the reaction pH drifted above 8.0, the thiolactone ring hydrolyzed to form N-Boc-homocysteine, which is an oil or amorphous solid that oxidizes to disulfides. -
The Fix:
-
Trituration: Dissolve the gum in a minimal amount of diethyl ether or cold hexanes. Sonicate to induce precipitation.
-
Chemical Wash: If
is the culprit, wash the organic layer with a dilute solution of imidazole or DMAPA (dimethylaminopropylamine) during workup. These amines react with excess to form water-soluble ureas, which are easily washed away.
-
Issue 2: "I see a new peak in the NMR around 2.5 ppm (DMSO) or broad signals."
Diagnosis: Oxidative Dimerization.
-
The Cause: The thiolactone ring has opened to the free thiol (N-Boc-homocysteine), which then oxidized to form the disulfide dimer (
). This happens if the crude material was exposed to air in a basic solution. -
The Fix:
-
Prevention: Degas all solvents. Perform workups under an inert atmosphere (Nitrogen/Argon) if possible.
-
Rescue: You cannot easily "re-close" the ring on a small scale without risking racemization. Re-purify via column chromatography using degassed solvents, but yield will be compromised.
-
Issue 3: "My optical rotation is lower than reported. Did I racemize it?"
Diagnosis: Base-Catalyzed Racemization.
-
The Cause: The
-proton (at the C3 position) is acidic due to the flanking carbonyl and carbamate groups. Exposure to bases (Et3N, DIPEA) for extended periods, or even basic alumina/silica, can cause epimerization. -
The Fix:
-
Avoid prolonged exposure to base.
-
Do not use basic alumina for purification. Use neutral silica gel.
-
Keep the reaction temperature below 0°C during the base addition step of synthesis.
-
Optimized Experimental Protocols
Protocol A: Hydrolysis-Free Workup (The "Cold Acid" Wash)
Standard aqueous workups often hydrolyze the ring. Use this modified procedure.
-
Quench: Cool the reaction mixture to 0°C.
-
Acidify: Carefully add 0.5 M Citric Acid or 0.5 M HCl until the aqueous phase pH is ~3–4. Do not use strong bases like NaOH or saturated NaHCO3 for prolonged washes.
-
Extract: Extract immediately with Ethyl Acetate (EtOAc) .
-
Wash: Wash the organic layer with Brine (saturated NaCl) to remove water.
-
Dry: Dry over anhydrous
(Sodium Sulfate). Avoid if it is slightly basic or generates heat. -
Concentrate: Evaporate solvent at < 35°C . Higher temperatures promote ring opening.
Protocol B: Recrystallization (The "Antisolvent" Method)
Recrystallization is superior to chromatography for this compound to avoid silica-induced degradation.
| Parameter | Specification |
| Primary Solvent | Ethyl Acetate (EtOAc) or Toluene |
| Antisolvent | Hexanes or Heptane |
| Temperature | Dissolve at 40°C (Max); Crystallize at 4°C or -20°C |
Steps:
-
Dissolve the crude solid in the minimum amount of warm EtOAc (approx. 35–40°C).
-
Add Hexanes dropwise until the solution turns slightly cloudy (persistent turbidity).
-
Add 1–2 drops of EtOAc to clear the solution.
-
Seal the flask and place it in the refrigerator (4°C) overnight. Do not disturb.
-
Filter the white crystals and wash with cold Hexanes.
Visualizing the Chemistry
Figure 1: Degradation & Stability Pathways
This diagram illustrates the "Danger Zones" for N-Boc-Homocysteine Thiolactone.[1]
Caption: Stability map showing the critical sensitivity of the thiolactone ring to base (hydrolysis) and nucleophiles (aminolysis).
Figure 2: Purification Decision Tree
Caption: Workflow for selecting the optimal purification method based on the physical state of the crude material.
Analytical Reference Data
NMR Characterization (Typical in
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Amide NH | ~5.20 | Broad Singlet | 1H | Carbamate NH |
| 4.25 – 4.45 | Multiplet | 1H | C3 Proton (Chiral Center) | |
| Ring | 3.20 – 3.40 | Multiplet | 2H | C5 Protons (Next to S) |
| Ring | 1.90 – 2.80 | Multiplet | 2H | C4 Protons |
| t-Butyl | 1.45 | Singlet | 9H | Boc Group ( |
Note: The
References
-
Synthesis & Reactivity of Homocysteine Thiolactone
-
Crystallographic & Structural Data (Analogous Boc-Carbamates)
-
General Purification of Boc-Amino Acids
-
Hydrolysis & Analysis of Thiolactones
Sources
- 1. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]
- 2. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]
- 3. tert-Butyl N-(thio-phen-2-yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate during storage
Common Name: N-Boc-Homocysteine Thiolactone
CAS: 100307-63-9 (DL-form) / 119907-29-4 (L-form)[1][2]
Introduction: The "Trojan Horse" of Thiol Chemistry
Welcome to the technical guide for N-Boc-homocysteine thiolactone . This compound is a critical intermediate in peptide synthesis and bioconjugation because it acts as a "masked" thiol.[1] The 5-membered thiolactone ring protects the sulfur atom from oxidation while simultaneously "activating" the carbonyl for nucleophilic attack.[2][1]
The Paradox: The very feature that makes it useful—the reactive thioester bond—is the source of its instability.[3] Unlike standard esters, thioesters are highly susceptible to hydrolysis and racemization.[3] This guide provides the mechanistic insight and protocols required to maintain the integrity of this reagent.
Module 1: The Stability Matrix (Root Cause Analysis)
To preserve this compound, you must understand the three primary degradation pathways.[3]
Hydrolysis (The Primary Threat)
The thioester bond is thermodynamically unstable compared to an oxygen ester.[3] In the presence of moisture, especially at pH > 7, the ring opens.[3]
-
Symptom: The free thiol group is released, often producing a distinct sulfurous/rotten egg odor (stronger than the mild background odor of the lactone).[3]
Oxidation (The Secondary Threat)
The intact thiolactone ring protects the sulfur from oxidation.[3] However, once hydrolysis occurs (see above), the liberated free thiol (-SH) rapidly oxidizes to form disulfides.[1][3]
-
Symptom: Haze in solution or insoluble white precipitates.[1]
Racemization (The Stealth Threat)
The
-
Mechanism: In the presence of even weak bases (e.g., wet amine vapors, basic glass surfaces), the proton can be abstracted, leading to an enolate intermediate that destroys optical purity.[3]
-
Result: Conversion of L-isomer to DL-mixture.
Visualizing the Degradation Cascade
Figure 1: The degradation cascade.[2][1][3] Note that oxidation is a downstream effect of hydrolysis; keeping the ring closed is the best defense against oxidation.
Module 2: Storage & Handling Protocols
Do not treat this as a standard amino acid derivative. It requires the rigor of a moisture-sensitive reagent.[2][1]
The Golden Rules of Storage
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Slows the kinetics of spontaneous hydrolysis and racemization.[2][1] |
| Atmosphere | Argon or Nitrogen | Displaces moisture-laden air.[2][1] Argon is preferred as it is heavier than air and "blankets" the solid.[3] |
| Container | Amber Glass + Desiccant | Amber glass prevents light-induced radical formation (though less critical than for free thiols).[2][1][3] Desiccant sachets are mandatory inside the secondary container. |
| Handling | Warm to RT before opening | CRITICAL: Opening a cold bottle condenses atmospheric moisture onto the powder, triggering immediate surface hydrolysis.[3] |
Module 3: Troubleshooting & FAQs
Q1: The white powder has turned into a sticky gum/paste. Is it salvageable?
-
Diagnosis: Severe hydrolysis.[2][1] The ring-opened product (N-Boc-homocysteine) is often hygroscopic and has a lower melting point, leading to a "melted" appearance.[2][1]
-
Action:
Q2: I smell a strong "rotten egg" odor when I open the bottle.
-
Diagnosis: Trace hydrolysis has released volatile sulfur compounds or free thiols.[2][1]
-
Action: This is common even in 95% pure samples.[1][3] Purge with Argon for 5 minutes. If the solid looks dry and crystalline, it is likely still usable.[3] Verify with TLC or NMR.[2][1][4]
Q3: Can I store a stock solution in DMF or DMSO?
-
Answer: NO.
-
Reason: Commercial DMF and DMSO often contain trace amines (dimethylamine) and water.[1][3]
-
Protocol: Prepare solutions immediately before use.
Q4: My reaction yield is low, and I see a "double weight" peak in MS.
-
Diagnosis: You have significant disulfide dimer contamination.[2][1] The thiolactone ring opened, and the resulting thiols oxidized.[3]
-
Fix: Add a reducing agent (e.g., TCEP or DTT) only if your downstream chemistry tolerates it.[3] However, for thioester-specific reactions (like Native Chemical Ligation), the dimer is inert and dead weight.
Module 4: Quality Control & Purification
Diagnostic Workflow
Figure 2: QC Decision Tree. Visual inspection is the first line of defense.
1H NMR Diagnostics (CDCl3)
-
Intact Thiolactone: Look for the
-proton (adjacent to NH and C=O).[2][1][3] In the cyclic thiolactone, this proton is rigid.[3] -
Hydrolyzed (Open Chain): The
-proton signal will shift upfield, and the methylene protons adjacent to sulfur will shift significantly as they move from a constrained ring to a free chain.[3] -
Key Indicator: Disappearance of the sharp singlet/doublet of the Boc group often indicates acid-catalyzed deprotection, but for stability, focus on the ring protons (3.2 - 3.5 ppm region) .[3]
Recrystallization Protocol (Rescue)
If purity drops below 95% but the sample is not a total gum:
-
Dissolve: Minimal amount of warm Ethyl Acetate (approx 40-50°C). Do not boil excessively.
-
Precipitate: Slowly add Hexanes (or Petroleum Ether) until turbidity appears.
-
Cool: Let stand at room temperature, then move to 4°C.
-
Filter: Collect crystals rapidly and dry under high vacuum.
-
Note: Avoid alcohols (Methanol/Ethanol) if possible, as they can cause alcoholysis (ring opening to form the ester) if heated for too long.[3]
-
References
-
PubChem. tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate (Compound Summary). National Center for Biotechnology Information.[2][1] Link[1][3]
-
Jakubowski, H. (2000).[1][3][5] Homocysteine Thiolactone: Metabolic Origin and Protein Homocysteinylation in Humans.[1][5][6] The Journal of Nutrition.[3][5] Link
-
Munday, R. (1989).[1][3] Toxicity of thiols and disulphides: involvement of free-radical species.[2][1] Free Radical Biology and Medicine.[2][1] (Context on thiol oxidation mechanisms).
-
MDPI. Homocysteine Thiolactone: Biology and Chemistry. Encyclopedia.[2][1][4][7] Link[1][3]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Sources
- 1. tert-butyl[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate | C16H19F2NO4 | CID 44193925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate | C9H15NO4 | CID 3297380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Homocysteine Thiolactone: Biology and Сhemistry | Encyclopedia MDPI [encyclopedia.pub]
Validation & Comparative
A Comparative Guide to the Synthesis of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Protected Thiophen-2-one Core
tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate is a valuable intermediate in medicinal chemistry, primarily due to the presence of a chiral aminothiolactone moiety. This structural motif is found in a range of bioactive molecules, including potent enzyme inhibitors. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality, which is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.[1] The validation of a reliable and efficient synthetic route to this intermediate is therefore of paramount importance for drug discovery and development programs.
Proposed Primary Synthetic Route: N-tert-Butoxycarbonylation of 3-Aminodihydrothiophen-2(3H)-one
The most direct and widely applicable approach to the synthesis of this compound involves the N-protection of the corresponding amine precursor, 3-aminodihydrothiophen-2(3H)-one. This precursor is often available as its hydrochloride salt. The core of this transformation is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[2]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino group on the 3-aminodihydrothiophen-2(3H)-one attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate then collapses, eliminating a tert-butoxide and carbon dioxide, to form the stable carbamate product. The base is crucial for neutralizing the protonated amine (if starting from the hydrochloride salt) and for scavenging the proton generated during the reaction, driving the equilibrium towards the product.
Caption: Mechanism of N-Boc protection.
Validated Experimental Protocol
This protocol is a robust procedure for the synthesis of this compound, adapted from standard N-Boc protection methodologies.[3]
Materials:
-
3-Aminodihydrothiophen-2(3H)-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of 3-aminodihydrothiophen-2(3H)-one hydrochloride (1.0 eq) in anhydrous dichloromethane (10 mL per gram of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous dichloromethane (2 mL per gram of Boc₂O) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Comparison of Synthetic Routes: The Critical N-Boc Protection Step
While the overall synthetic strategy of protecting the amine is straightforward, the choice of reagents and conditions for the Boc protection step can significantly impact yield, purity, and scalability. Below is a comparison of the proposed primary route with viable alternatives.
| Method | Reagents & Conditions | Advantages | Disadvantages | References |
| Primary Route | Boc₂O, Triethylamine, Dichloromethane | High yield, well-established, mild conditions. | Requires anhydrous solvent, triethylamine has a strong odor. | [3] |
| Alternative 1 | Boc₂O, Sodium Bicarbonate, THF/Water | Uses a less hazardous base, can be performed in aqueous media. | May require longer reaction times, potential for hydrolysis of the lactone. | [4] |
| Alternative 2 | Boc₂O, DMAP (catalytic), Acetonitrile | Catalytic amount of base, often faster reactions. | DMAP is toxic and more expensive. | [1] |
| Alternative 3 | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Stable, crystalline reagent, often gives clean reactions. | More expensive than Boc₂O, generates a stoichiometric byproduct that needs to be removed. | [4] |
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |
| This compound | C₉H₁₅NO₃S | 217.29 | 85-95% | White to off-white solid |
Predicted Spectral Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.5-6.0 (br s, 1H, NH), 4.4-4.6 (m, 1H, CH-N), 3.3-3.5 (m, 2H, CH₂-S), 2.4-2.7 (m, 1H, CH₂), 2.1-2.3 (m, 1H, CH₂), 1.45 (s, 9H, C(CH₃)₃).[5][6]
-
¹³C NMR (CDCl₃, 101 MHz): δ 175-177 (C=O, lactone), 155-157 (C=O, carbamate), 80-82 (C(CH₃)₃), 55-57 (CH-N), 30-32 (CH₂-S), 28.3 (C(CH₃)₃), 27-29 (CH₂).[5]
Conclusion
The synthesis of this compound via N-Boc protection of 3-aminodihydrothiophen-2(3H)-one is a reliable and high-yielding process. The choice of base and solvent system can be tailored to specific laboratory constraints and scale requirements. The protocol detailed herein provides a validated starting point for researchers, while the comparative data on alternative methods allows for informed optimization. This guide empowers chemists to efficiently produce this key intermediate, accelerating the pace of drug discovery and development.
References
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. Available at: [Link]
- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents.
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
-
tert-Butyl N-(thiophen-2-yl)carbamate. (2013). National Institutes of Health. Available at: [Link]
-
synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021). Innovare Academic Sciences. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Supporting Information for "An efficient and catalyst-free N-tert-butoxycarbonylation of amines in water". Royal Society of Chemistry. Available at: [Link]
-
1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. Available at: [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
-
tert-butyl[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate. PubChem. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
- CN102936220A - BOC protection method for aminopyridine - Google Patents.
-
Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
- US Patent for A process for the preparation of Cariprazine and intermediates thereof. Google Patents.
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
- US20220213099A1 - Prodrug compounds - Google Patents.
-
Supplementary Information for "Manganese-Catalyzed Amidation of Esters". The Royal Society of Chemistry. Available at: [Link]
Sources
Comparative Guide: Thiolactone Reactivity in N-Carbamoylated Systems
Executive Summary
This guide provides a technical analysis of the reactivity of homocysteine thiolactone (HTL) when protected by different carbamate groups: Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl).
Thiolactones are "activated" cyclic thioesters that undergo rapid ring-opening aminolysis to form stable amides while releasing a free thiol. This "thiol-click" reaction is pivotal in creating thiol-functionalized polymers and antibody-drug conjugates (ADCs). However, the choice of the
Key Findings:
- -Boc-HTL: The gold standard for aminolysis. High base stability allows for clean ring-opening without side reactions.
- -Fmoc-HTL: High risk. The basic conditions required for efficient aminolysis often trigger premature Fmoc deprotection, leading to polymerization (self-condensation).
- -Cbz-HTL: Stable but operationally challenging. While chemically robust, the removal of Cbz requires hydrogenolysis (often poisoned by the released thiol) or strong acids, limiting its utility in sensitive bio-applications.
Mechanistic Framework
The core reaction is the nucleophilic attack of a primary amine on the carbonyl carbon of the thiolactone ring. Unlike oxolactones, thiolactones possess a better leaving group (thiolate vs. alkoxide), making them susceptible to aminolysis under mild conditions.
Reaction Pathway
The presence of an electron-withdrawing carbamate group at the
Figure 1: Mechanism of thiolactone aminolysis. Note the competitive pathway for Fmoc-protected systems where the amine acts as a base rather than a nucleophile.
Comparative Analysis: Carbamate Influence
The following data synthesizes kinetic trends observed in peptide synthesis and polymer chemistry regarding the stability and reactivity of these derivatives.
Electronic and Steric Effects
| Carbamate | Electronic Effect (Hammett | Steric Bulk | Aminolysis Rate ( | Hydrolysis Risk (pH 7.4) |
| Boc | Electron Donating (+I) | High ( | Moderate | Low |
| Cbz | Weakly E-Withdrawing (-I) | Moderate | Fast | Low |
| Fmoc | E-Withdrawing (-I) | Very High | Slow (Steric hindrance) | High (Deprotection) |
Performance Matrix
-
Boc-HTL: Exhibits pseudo-first-order kinetics with primary amines. The
-butyl group provides sufficient steric shielding to prevent hydrolysis during storage but does not significantly impede the approach of the nucleophile. -
Fmoc-HTL: The fluorenyl group is bulky, retarding the initial nucleophilic attack. More critically, amines used for ring-opening (e.g., hexylamine, propylamine) are basic enough to deprotonate the acidic proton on the fluorenyl ring (pKa ~25), leading to fulvene elimination and free amine generation. This free amine then attacks another thiolactone, causing uncontrolled oligomerization.
-
Cbz-HTL: Offers the fastest ring-opening kinetics due to lower steric hindrance compared to Fmoc and slight electron-withdrawing activation. However, it is rarely the first choice in "thiol-click" schemes because deprotecting the amine after the reaction is difficult in the presence of the newly generated free thiol (which poisons Pd/C catalysts used for Cbz removal).
Experimental Protocols
To validate these differences, the following self-validating kinetic assay is recommended.
Materials
-
Substrates:
-Boc-DL-homocysteine thiolactone, -Fmoc-DL-homocysteine thiolactone. -
Nucleophile:
-Butylamine (model primary amine). -
Solvent: Deuterated Chloroform (
) or DMSO- (for solubility). -
Internal Standard: 1,3,5-Trioxane (inert to amines).
Kinetic Assay Workflow (NMR Monitoring)
This protocol uses
Figure 2: Kinetic workflow for determining aminolysis rates.
Step-by-Step Procedure
-
Baseline Scan: Dissolve 21.7 mg (0.1 mmol) of
-Boc-HTL in 0.6 mL . Add 1 mg Trioxane. Acquire a spectrum. Note the chemical shift of the -proton (~4.3 ppm for thiolactone). -
Reaction Trigger: Add 1.0 equivalent (or excess for pseudo-first-order) of
-butylamine directly to the NMR tube. Shake vigorously for 5 seconds. -
Acquisition: Insert into the spectrometer immediately. Set up an arrayed experiment to acquire scans every 300 seconds.
-
Observation Points:
-
Boc-HTL: Look for the clean shift of the
-proton downfield (amide formation) and the emergence of a thiol triplet (~1.5 ppm, -SH). -
Fmoc-HTL: Look for the characteristic dibenzofulvene alkene signals (6.0–7.0 ppm region), indicating Fmoc cleavage. If these appear, the reaction is not chemoselective.
-
Applications & Recommendations
Drug Delivery (Prodrugs)
For systems requiring pH-triggered release, Boc-HTL derivatives are superior precursors. The resulting amide bond is stable in plasma, while the Boc group can be removed (acidic conditions) to regenerate the amine if needed for further conjugation, without disturbing the thioester/amide balance.
Polymer Crosslinking
When synthesizing polythiourethanes:
-
Use Boc-HTL if the amine used for ring-opening is basic (pKa > 9).
-
Use Cbz-HTL only if the final product does not require amine deprotection or if acid deprotection (HBr/AcOH) is viable.
-
Avoid Fmoc-HTL unless using extremely weak nucleophiles (e.g., anilines) that are not basic enough to trigger elimination.
References
-
Jakubowski, H. (2000). Calcium-dependent human serum homocysteine thiolactone hydrolase. Journal of Biological Chemistry. Link
-
Dupepe, L. et al. (2022). Computational Study and Kinetic Analysis of the Aminolysis of Thiolactones. ResearchGate/Journal of Organic Chemistry. Link
-
Goepferich, A. (2014).[1] Cleavable carbamate linkers for controlled protein delivery from hydrogels.[1] Journal of Controlled Release. Link
-
BenchChem. (2025).[2] A Comparative Guide to Amine Protecting Groups: Boc, Cbz, and Fmoc. BenchChem Technical Guides. Link
-
Momsen, W. E., & Brockman, H. L. (1976). Inhibition of thiolactone ring-opening by steric hindrance. Journal of Biological Chemistry. Link
Sources
HPLC analysis of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate purity
Publish Comparison Guide: HPLC Analysis of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate Purity
Executive Summary
This compound (CAS: 103853-53-4), also known as N-Boc-homocysteine thiolactone (N-Boc-HTL), is a critical intermediate in the synthesis of bioactive peptides, quorum-sensing inhibitors, and functionalized polymers. Its purity analysis presents unique challenges due to two conflicting physicochemical properties:
-
Weak UV Absorbance: The lack of a strong chromophore necessitates detection at low wavelengths (<210 nm).
-
Hydrolytic Instability: The five-membered thiolactone ring is susceptible to hydrolysis at neutral-to-alkaline pH, leading to false "impurity" peaks during analysis.
This guide compares the Standard Generic Method (Method A) against an Optimized Stability-Indicating Method (Method B) . We demonstrate why Method B is the mandatory standard for accurate purity profiling in drug development.
Part 1: Critical Analysis & Method Comparison
The following table contrasts the performance of a standard "walk-up" HPLC method versus the optimized protocol designed for N-Boc-HTL.
| Feature | Method A: Standard Generic | Method B: Optimized Stability-Indicating (Recommended) |
| Column Chemistry | Standard C18 (e.g., C18-bonded silica) | Acid-Stable C18 (e.g., Sterically Protected C18) or Phenyl-Hexyl |
| Mobile Phase pH | Neutral (Water / ACN) | Acidic (pH 2.0 – 2.5) |
| Detection | UV 254 nm or 210 nm | UV 205 nm or CAD (Charged Aerosol Detection) |
| Stability Risk | High: Thiolactone ring opens to N-Boc-homocysteine during the run. | Low: Acidic pH stabilizes the thiolactone ring. |
| Sensitivity | Poor: Boc/Thiolactone carbonyls are invisible at 254 nm. | High: Optimized for carbonyl absorption or universal mass response. |
| Suitability | Rough synthesis check only. | GLP/GMP Release Testing. |
The "Phantom Impurity" Phenomenon
In Method A, researchers often observe a split peak or a broad fronting peak. This is not necessarily a synthesis impurity but an artifact of on-column hydrolysis. The thiolactone ring (Peak 1) hydrolyzes to the open-chain free acid (Peak 2) during the separation if the mobile phase pH is >6.0.
Expert Insight: Always buffer the aqueous mobile phase to pH < 3.0. This "freezes" the equilibrium, ensuring that any open-chain acid detected is a genuine impurity from the sample, not an artifact of the method.
Part 2: Detailed Experimental Protocol (Method B)
This protocol is validated for specificity against the known degradation products: N-Boc-homocysteine (hydrolysis) and Homocysteine thiolactone (deprotection).
Chromatographic Conditions
-
Instrument: HPLC with PDA (Photo Diode Array) or CAD.
-
Column: Agilent Zorbax StableBond C18 (SB-C18) or Phenomenex Kinetex C18.
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (pH ~2.1).-
Note: Formic acid (0.1%) is an alternative for LC-MS, but Phosphoric acid provides better UV transparency at 205 nm.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (Do not exceed 30°C to minimize thermal degradation).
-
Injection Volume: 5–10 µL.
-
Detection: UV at 205 nm (Reference: 360 nm).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 5 | 95 | Linear Gradient |
| 20.0 | 5 | 95 | Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile (Acidified with 0.1%
).-
Crucial: Dissolving the sample in pure methanol or non-acidified water can induce slow hydrolysis or transesterification before injection.
-
-
Concentration: 0.5 – 1.0 mg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylon filters may bind acidic impurities).
Part 3: Visualization of Analytical Logic
The following diagram illustrates the decision matrix and degradation pathways that dictate the method design.
Caption: Analytical workflow contrasting the stability risks of neutral conditions (Method A) vs. the optimized acidic conditions (Method B) required to prevent on-column hydrolysis of the thiolactone ring.
Part 4: Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| No peaks at 254 nm | Compound lacks aromatic rings. | Switch detection to 205 nm , 210 nm , or use CAD/ELSD . |
| Peak splitting | On-column hydrolysis. | Ensure Mobile Phase A is pH < 3.0. Check column history (residual buffer). |
| Fronting Peak | Sample overload or solubility issue. | Reduce injection volume to 5 µL or increase ACN in diluent. |
| Extra Peak at ~2.5 min | Homocysteine Thiolactone (Deprotected). | Check if sample was exposed to strong acids (e.g., TFA) or heat. |
References
-
Jakubowski, H. (2025). First HPLC-UV method for the determination of homocysteine thiolactone in human urine. Scientific Reports.
-
Glowacki, R., et al. (2024). Comprehensive studies on the development of HPLC-MS/MS and HPLC-FL based methods for routine determination of homocysteine thiolactone. Talanta.
-
Munday, R., et al. (2019). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. Journal of Biological Chemistry.
-
Chubarov, A.S., et al. (2020). Homocysteine Thiolactone: Biology and Chemistry. MDPI Molecules.
A Comparative Guide to the Structural Elucidation of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate: Unveiling Molecular Architecture Through X-ray Crystallography and Spectroscopic Techniques
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This foundational knowledge influences everything from understanding its biological activity to optimizing its properties for therapeutic use. For the promising chiral building block, tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate, a comprehensive structural analysis is crucial for its application in the synthesis of novel pharmaceutical agents.
This guide provides an in-depth comparison of analytical techniques for the structural characterization of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a public crystal structure for this specific molecule is not available as of the writing of this guide, we will present a detailed, field-proven protocol for obtaining it. To illustrate the power of this technique, we will draw comparative insights from the known crystal structure of a closely related analogue, tert-butyl N-(thiophen-2-yl)carbamate. Furthermore, we will objectively compare the depth and nature of the information gleaned from X-ray crystallography with that obtained from routine spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Quest for Definitive Structure: A Proposed Workflow for X-ray Crystallography
The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding precision and an understanding of the molecule's physicochemical properties. The following is a proposed experimental workflow for obtaining the crystal structure of this compound.
A Comparative Guide to the Synthesis and Utility of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate: A Versatile Thiolactone Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the development of novel molecular scaffolds that offer unique physicochemical properties and biological activities is paramount. This guide provides an in-depth technical comparison of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate, a promising but underexplored building block, with its well-established oxygen analog, tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate. By examining their synthesis, reactivity, and potential applications, we aim to equip researchers with the knowledge to leverage the distinct characteristics of this thiolactone derivative in drug discovery and development.
Introduction: The Case for a Sulfur-Containing Analog
tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate, commonly known as Boc-homoserine lactone, is a widely utilized building block in organic synthesis. Its rigidified γ-amino acid structure makes it a valuable constrained amino acid surrogate, finding application in the synthesis of peptidomimetics and other biologically active molecules. The replacement of the endocyclic oxygen with sulfur to give this compound introduces a fascinating array of potential changes in molecular properties.
The introduction of sulfur is anticipated to increase lipophilicity, alter hydrogen bonding capabilities, and modulate the reactivity of the lactone carbonyl. Furthermore, studies have shown that N-acyl homocysteine thiolactones, which share the same core as our target molecule, exhibit enhanced stability towards hydrolysis compared to their N-acyl homoserine lactone counterparts.[1] This increased stability can be a significant advantage in the design of more robust bioactive compounds. Thiolactones themselves are present in various natural products and have been employed as prodrug moieties and enzyme inhibitors, highlighting the potential of this scaffold in medicinal chemistry.[2]
This guide will explore the synthesis of this compound, drawing parallels with its oxygen analog, and delve into its potential applications, supported by literature precedents for related structures.
Comparative Synthesis Strategies
While direct literature detailing the synthesis of this compound is scarce, a robust synthetic route can be proposed based on the well-established chemistry of its precursor, DL-homocysteine thiolactone, and standard protection methodologies. This can be compared with the synthesis of its oxygen analog, Boc-homoserine lactone.
Synthesis of this compound (Proposed)
The most logical approach begins with the commercially available DL-homocysteine thiolactone hydrochloride. This precursor provides the core 3-aminotetrahydrothiophen-2-one structure. The subsequent step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Workflow Diagram: Synthesis of the Thiolactone Target
Caption: Proposed two-step synthesis of the target thiolactone.
Experimental Protocol (Proposed):
-
Starting Material: DL-homocysteine thiolactone hydrochloride. This can be synthesized from DL-methionine via demethylation with sodium in liquid ammonia, followed by acidic workup to induce cyclization.[3][4]
-
Boc Protection:
-
Dissolve DL-homocysteine thiolactone hydrochloride (1.0 equiv) in a suitable solvent system, such as a 1:1 mixture of dioxane and water or dichloromethane (DCM).
-
Add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (2.0-2.5 equiv), to neutralize the hydrochloride salt and facilitate the reaction.
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv).
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by thin-layer chromatography (TLC).
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography on silica gel.
-
Synthesis of tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate (Established)
The synthesis of the oxygen analog typically starts from L-methionine, which is converted to L-homoserine, followed by lactonization and subsequent Boc protection.
Workflow Diagram: Synthesis of the Lactone Analog
Caption: Established three-step synthesis of the lactone analog.
Experimental Protocol (Established):
-
Synthesis of L-Homoserine Lactone Hydrochloride: L-methionine is treated with a dissolving metal reduction (e.g., sodium in liquid ammonia) to effect demethylation to L-homocysteine. This is then hydrolyzed to L-homoserine, which upon acidification, cyclizes to form L-homoserine lactone hydrochloride.
-
Boc Protection of L-Homoserine Lactone:
-
To a solution of L-homoserine lactone hydrochloride (1.0 equiv) in a mixture of dioxane and water, add sodium bicarbonate (2.5 equiv).
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dioxane.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid solution) and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by crystallization or column chromatography.
-
Comparison of Synthetic Routes
| Feature | This compound | tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate |
| Starting Material | DL-Methionine or DL-Homocysteine Thiolactone HCl | L-Methionine or L-Homoserine Lactone HCl |
| Key Transformation | Demethylation/Cyclization | Demethylation/Hydrolysis/Lactonization |
| Protection Step | Standard Boc protection | Standard Boc protection |
| Potential Challenges | Handling of liquid ammonia; potential for disulfide formation as a side product. | Handling of liquid ammonia; potential for incomplete lactonization. |
| Overall Simplicity | Similar, with both routes involving a key transformation from methionine followed by a standard protection step. | Similar to the thiolactone synthesis. |
Potential Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile building block for the synthesis of novel therapeutic agents. By comparing its inherent properties to its oxygen analog, we can infer several areas of application.
Constrained Amino Acid Mimetics
The rigid five-membered ring of the thiolactone scaffold constrains the dihedral angles of the incorporated α-amino acid moiety. This conformational restriction is a widely used strategy in peptidomimetic design to enhance receptor affinity, selectivity, and metabolic stability. The target molecule can be envisioned as a constrained analog of methionine or other amino acids, making it a valuable tool for probing peptide-protein interactions.
Logical Relationship: From Building Block to Constrained Peptide
Caption: Incorporation of the thiolactone into a peptide sequence.
Thiolactone Reactivity: A Handle for Further Functionalization
The thiolactone ring is susceptible to nucleophilic attack, particularly by amines, leading to ring-opening.[5] This reactivity can be exploited to generate more complex molecules. For instance, reaction with a primary amine would yield a γ-mercapto-α-amino amide. The newly liberated thiol can then participate in various thiol-specific reactions, such as Michael additions or disulfide bond formation, allowing for the construction of diverse molecular architectures.
Bioisosteric Replacement and Modulation of Pharmacokinetics
The substitution of an oxygen atom with sulfur can significantly impact a molecule's pharmacokinetic profile. Generally, sulfur-containing analogs are more lipophilic, which can influence membrane permeability and plasma protein binding. Furthermore, the thiolactone moiety may be recognized differently by metabolic enzymes compared to its lactone counterpart, potentially leading to an altered metabolic fate and improved half-life.
Potential as Enzyme Inhibitors
The strained thiolactone ring can act as an electrophilic trap for nucleophilic residues in enzyme active sites, leading to covalent inhibition. This mechanism is analogous to that of some β-lactone-containing enzyme inhibitors. Given the prevalence of cysteine and serine proteases as drug targets, derivatives of this compound could be explored as potential covalent inhibitors.
Conclusion
While this compound remains a relatively unexplored building block, its structural features and the inherent properties of the thiolactone moiety suggest significant potential in medicinal chemistry. Its synthesis is readily achievable from common starting materials, and its utility as a constrained amino acid surrogate, a reactive handle for further diversification, and a potential modulator of pharmacokinetic properties makes it an attractive target for further investigation.
By providing this comparative guide, we hope to stimulate research into this promising scaffold and facilitate its adoption in the design and synthesis of next-generation therapeutics. The subtle yet significant differences between this thiolactone and its well-known lactone analog offer a fertile ground for discovering novel structure-activity relationships and developing compounds with improved pharmacological profiles.
References
-
N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa. National Institutes of Health.[Link]
-
Synthesis and biological investigation of the β-thiolactone and β-lactam analogs of tetrahydrolipstatin. PubMed.[Link]
-
Novel enantiopure δ-thiolactones: synthesis, structural characterization, and reactivity studies. RSC Publishing.[Link]
- A kind of continuous production method of DL-homocysteine thiolactone hydrochloride.
-
Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature.[Link]
Sources
- 1. N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological investigation of the β-thiolactone and β-lactam analogs of tetrahydrolipstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]
- 5. Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
For researchers and professionals in drug development, the precise analysis of intermediates like tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of peer-reviewed analytical methodologies applicable to this compound, offering insights into the rationale behind experimental choices and presenting detailed protocols to ensure reproducible and reliable results. While specific literature for this exact molecule is not abundant, the methods described herein are based on established analytical principles for structurally similar compounds, including other tert-butyl carbamates and thiophene derivatives.
Introduction to the Analyte and its Importance
This compound is a key building block in organic synthesis, often utilized in the development of novel therapeutic agents. Its structure, featuring a lactam ring and a Boc-protected amine, presents unique analytical challenges. Accurate and robust analytical methods are crucial for its characterization, enabling the determination of purity, identification of impurities, and confirmation of its chemical structure. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is an indispensable technique for assessing the purity of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradants.
Scientific Rationale
Reversed-phase HPLC is the most common mode for analyzing moderately polar compounds like this compound. A nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. By employing a gradient elution, where the organic content of the mobile phase is increased over time, a broad range of compounds with varying polarities can be effectively separated and quantified. UV detection is suitable for this compound due to the presence of the carbonyl chromophore in the lactam ring.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
Objective: To determine the purity of a sample of this compound.
Instrumentation:
-
Standard HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for improving peak shape)
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification and Structural Confirmation
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities and confirming the molecular weight of the target compound.
Scientific Rationale
After separation by HPLC, the eluent is introduced into the mass spectrometer source. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our analyte, as it minimizes fragmentation and primarily produces the protonated molecule [M+H]+. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound. For impurity identification, the accurate mass measurement from a high-resolution mass spectrometer can be used to propose elemental compositions.
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of this compound and identify potential impurities.
Instrumentation:
-
HPLC system as described above
-
Mass spectrometer with an ESI source (e.g., quadrupole or time-of-flight)
Procedure:
-
Chromatography: Utilize the same HPLC method as described in the previous section.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 50-500
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak. The expected m/z for the protonated molecule [M+H]+ of this compound (C9H15NO3S, Molecular Weight: 217.29) is approximately 218.3.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
Scientific Rationale
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms. For this compound, characteristic signals would be expected for the tert-butyl group, the protons on the tetrahydrothiophene ring, and the NH proton of the carbamate.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution)[2]
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)
-
NMR tube (5 mm)
Procedure:
-
Sample Preparation:
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.[1]
-
-
Data Processing and Analysis:
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the proton signals and assign the chemical shifts to the corresponding protons and carbons in the molecule.
-
Expected ¹H NMR Signals (in CDCl₃, predicted):
-
A singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.[2]
-
Multiplets for the protons on the tetrahydrothiophene ring.
-
A broad singlet for the NH proton of the carbamate, the chemical shift of which can be concentration and solvent-dependent.
Comparative Analysis of Analytical Methods
| Feature | HPLC-UV | LC-MS | NMR Spectroscopy |
| Primary Application | Purity assessment, quantification | Molecular weight confirmation, impurity identification | Structural elucidation |
| Sensitivity | High | Very High | Moderate |
| Selectivity | Moderate to High | Very High | Very High |
| Quantitative Capability | Excellent | Good (with appropriate standards) | Good (qNMR) |
| Information Provided | Retention time, peak area (purity) | Retention time, mass-to-charge ratio | Chemical shifts, coupling constants, integration (structure) |
| Cost | Low to Moderate | High | High |
| Throughput | High | High | Low |
Experimental Workflow Diagrams
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for NMR Structural Elucidation.
Conclusion
The comprehensive analysis of this compound requires a multi-faceted approach. HPLC is the preferred method for routine purity testing due to its robustness and quantitative accuracy. LC-MS is essential for the confirmation of molecular weight and the identification of unknown impurities, particularly during process development and stability studies. NMR spectroscopy remains the definitive technique for structural confirmation. By judiciously applying these methods, researchers and drug development professionals can ensure the quality and integrity of this important synthetic intermediate.
References
-
Hsu, G. C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. PubMed Central. [Link]
-
Kour, M., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. National Institutes of Health. [Link]
-
Hsu, G. C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413. [Link]
Sources
validating the biological screening results of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate derivatives
A Guide to Validating tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate Derivatives
Executive Summary: The Thiolactone Advantage
Context: this compound (Boc-homocysteine thiolactone) is the stable precursor to
The Pivot: Derivatives generated from the thiolactone scaffold mimic the native AHL structure but replace the lactone oxygen with sulfur. This substitution alters ring stability and receptor binding kinetics. Consequently, validating these derivatives requires a deviation from standard antibiotic screening; one must prove hydrolytic stability and receptor selectivity (specifically for RhlR/LuxR-type receptors) rather than simple bactericidal activity.
Comparative Analysis: Thiolactones vs. Industry Standards
The following table benchmarks HTL derivatives against the native ligand and established inhibitors.
| Feature | HTL Derivatives (Subject) | Native AHLs (e.g., 3-oxo-C12-HSL) | Furanones (e.g., C-30) |
| Primary Mechanism | Competitive Antagonist/Agonist (Receptor binding) | Native Agonist (Signal activation) | Signal Disruption / Rapid Turnover |
| Hydrolytic Stability | High (Resistant to pH-mediated ring opening) | Low (Half-life < 24h at pH 7.4) | Moderate |
| Receptor Selectivity | High affinity for RhlR (P. aeruginosa) | Broad affinity (LasR, RhlR, LuxR) | Broad spectrum (often off-target) |
| Toxicity | Low to Moderate (Tunable by acyl chain) | Low (Endogenous) | High (Often cytotoxic) |
| Screening Focus | Modulation (Must differentiate antagonism from toxicity) | Activation (Positive control) | Inhibition (Reference inhibitor) |
Expert Insight: Do not screen HTL derivatives solely for growth inhibition (MIC). Unlike antibiotics, their value lies in attenuating virulence (e.g., stopping biofilm) without killing the bacteria, thereby reducing evolutionary pressure for resistance.
Experimental Protocols: Self-Validating Systems
Phase I: Hydrolytic Stability Validation
Objective: Confirm that the thiolactone ring remains intact during the incubation period of the bioassay.
-
Preparation: Dissolve the HTL derivative (100 µM) in PBS (pH 7.4) and bacterial growth media (LB or MHB).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at
hours. -
Analysis: Analyze via RP-HPLC (C18 column).
-
Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).
-
Detection: UV (210 nm) or MS.
-
-
Validation Criteria: The compound is valid for screening only if
remains intact after 24 hours. Native AHLs typically show under these conditions.
Phase II: Reporter Strain Quantification (The "Black Box" Check)
Objective: Distinguish between QSI (Quorum Sensing Inhibition) and bactericidal effects. Model:Chromobacterium violaceum CV026 (violacein pigment producer) or E. coli pSB401 (bioluminescence).
Step-by-Step Workflow:
-
Seeding: Inoculate reporter strain in soft agar (0.7%) containing the exogenous signal (e.g., C6-HSL) required to activate the system.
-
Treatment: Add HTL derivatives (1–100 µM) into wells or on discs.
-
Controls (Critical):
-
Positive Control: Furanone C-30 (Known QSI).[3]
-
Negative Control: DMSO (Solvent).
-
Toxicity Control: Measure OD600 alongside pigment/light production.
-
-
Readout:
-
Hit: Loss of purple pigment (CV026) or luminescence (E. coli) without a drop in OD600.
-
False Positive: Loss of signal accompanied by growth inhibition (Antibiotic effect).
-
Visualizing the Screening Logic
The following diagram illustrates the critical decision pathways for validating these derivatives.
Caption: Workflow distinguishing true Quorum Sensing Inhibitors (QSIs) from unstable compounds or general antibiotics.
Mechanistic Validation: The RhlR Pathway
HTL derivatives are particularly noted for their selectivity toward the RhlR receptor in Pseudomonas aeruginosa. The diagram below details the competitive binding mechanism.
Caption: Mechanism of Action: HTL derivatives competitively bind RhlR, forming an inactive complex that prevents virulence gene transcription.
References
-
McInnis, C. E., & Blackwell, H. E. (2011). Thiolactone modulators of quorum sensing revealed through library design and screening.[1] Bioorganic & Medicinal Chemistry, 19(16), 4820–4828.
-
Boursier, M. E., et al. (2019).
-Acyl L-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa.[4] ACS Chemical Biology, 14(2), 186–191.[4] [4] -
Galloway, W. R., et al. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling.[1] Chemical Reviews, 111(1), 28-67.
-
Defoirdt, T., et al. (2013). Quorum sensing inhibitors: how strong is the evidence? Trends in Microbiology, 21(12), 619-624.
Sources
- 1. Thiolactone modulators of quorum sensing revealed through library design and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiolactone modulators of quorum sensing revealed through library design and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. N-Acyl l-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
This document provides essential safety and logistical guidance for the handling and disposal of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally analogous carbamates and related heterocyclic compounds to establish a robust and conservative safety protocol.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on aggregated data from similar chemical structures, this compound should be handled as a substance with the potential for significant health effects.
The primary hazards are associated with direct contact and inhalation. A structurally similar compound, tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Other carbamates exhibit more severe toxicological profiles, including being harmful if swallowed, causing serious eye damage, being toxic if inhaled, and potentially causing respiratory sensitization or organ damage through prolonged exposure. Therefore, we must adopt a conservative approach, assuming these higher-level risks are possible.
Table 1: Summary of Potential Hazards
| Hazard Type | Potential Effect | GHS Hazard Statement (Code) | Primary Exposure Route |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | Dermal Contact |
| Serious Eye Damage | Causes serious eye damage/irritation.[1] | H318 / H319 | Ocular Contact |
| Acute Inhalation Toxicity | Toxic or harmful if inhaled.[2] | H331 / H332 | Inhalation |
| Respiratory Sensitization | May cause allergy or asthma symptoms. | H334 | Inhalation |
| Target Organ Toxicity | May cause respiratory irritation.[1] | H335 | Inhalation |
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to mitigate the risks identified above. Each component is selected to provide a specific barrier against a known hazard. All PPE should be inspected for integrity before each use[3].
Eye and Face Protection
Rationale: The high risk of serious eye irritation or damage necessitates robust protection[1]. Standard safety glasses are insufficient.
Required PPE:
-
Chemical Safety Goggles: Must be worn at all times. They should provide a complete seal around the eyes to protect from splashes, dust, and vapors.
-
Face Shield: In addition to goggles, a face shield must be worn when there is a significant risk of splashes or when handling larger quantities of the material.
Hand Protection
Rationale: Direct dermal contact can cause skin irritation and potential systemic absorption[2][4]. Gloves provide the primary barrier.
Required PPE:
-
Chemical-Resistant Gloves: Wear appropriate protective gloves to prevent skin exposure[2][5]. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's resistance chart for carbamates. Always double-glove if handling highly concentrated solutions.
Body Protection
Rationale: Protects the skin from accidental spills and contamination of personal clothing.
Required PPE:
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory.
-
Chemical-Resistant Apron or Coveralls: When handling significant quantities or in procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat[6].
Respiratory Protection
Rationale: The potential for inhalation toxicity and respiratory irritation/sensitization is a significant concern, particularly when handling the compound as a powder or generating aerosols[1][2].
Required PPE:
-
NIOSH-Approved Respirator: A respirator is required if work is not performed within a certified chemical fume hood, if dusts are generated, or if irritation is experienced[2][5]. At a minimum, a NIOSH-approved N95 respirator should be used for powders. For handling volatile solutions outside of a fume hood, an air-purifying respirator with organic vapor cartridges is necessary. All respirator use must comply with a formal respiratory protection program, including fit testing, as outlined by OSHA regulations[2].
Operational and Disposal Plans
Proper procedure extends beyond simply wearing PPE; it includes the sequence of use and disposal, which are critical for preventing contamination.
PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize the risk of self-contamination.
Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.
Step-by-Step Handling and Disposal Protocol
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are immediately accessible.
-
Prepare all necessary equipment and waste containers before handling the chemical.
-
Don PPE in the correct sequence as illustrated above.
Handling:
-
Always handle this compound within a fume hood to control vapor and dust exposure[7].
-
If a spill occurs, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal[2].
Disposal of Contaminated PPE:
-
All disposable PPE (gloves, etc.) used while handling this compound must be considered hazardous waste.
-
After completing work, doff PPE in the prescribed sequence.
-
Place all contaminated items directly into a designated, sealed hazardous waste container. Do not place them in regular trash receptacles[10].
-
Contaminated reusable items, such as lab coats, must be professionally laundered and should not be taken home[3].
Caption: Disposal pathway for personal protective equipment after handling the chemical.
Conclusion: A Culture of Safety
Handling this compound requires a diligent and informed approach to safety. The protocols outlined in this guide are based on a conservative interpretation of data from analogous compounds and are designed to provide the highest level of protection for laboratory personnel. By understanding the causality behind each piece of PPE and procedural step, researchers can foster a self-validating culture of safety that extends beyond this specific compound, building deep trust in the laboratory's commitment to professional well-being.
References
- Sigma-Aldrich. (2025).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)
- Cayman Chemical. (2023).
- Carl ROTH. (n.d.).
- NOAA. (n.d.). TERT-BUTYLAMINE - CAMEO Chemicals.
- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- Santa Cruz Biotechnology. (n.d.).
- Alfa Aesar. (2010).
- Fisher Scientific. (2010).
- Fisher Scientific. (2009).
- Aldrich. (2025).
- BenchChem. (n.d.).
- CymitQuimica. (2024).
- PubChem. (n.d.). tert-Butyl (tetrahydro-2-oxo-3-furanyl)
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Health.vic. (2024). Pesticide use and personal protective equipment.
Sources
- 1. tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate | C9H15NO4 | CID 3297380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. epa.gov [epa.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pesticide use and personal protective equipment [health.vic.gov.au]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
